RU-0415529
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrrole-2-carboxamide |
InChI |
InChI=1S/C21H29N3O4S/c1-15-9-11-24(12-10-15)29(26,27)20-13-18(23(3)16(20)2)21(25)22-14-17-7-5-6-8-19(17)28-4/h5-8,13,15H,9-12,14H2,1-4H3,(H,22,25) |
InChI Key |
XBICIDNIOXYNGU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dichlorotris(triphenylphosphine)ruthenium(II): A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Versatile Homogeneous Catalyst and its Potential in Drug Development
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a coordination complex of ruthenium that has garnered significant attention in the scientific community.[1] This chocolate-brown, air-stable solid is soluble in many organic solvents, making it a versatile and widely used homogeneous catalyst in a plethora of organic transformations.[1] Its applications span from facilitating oxidations, reductions, and cross-coupling reactions to its emerging potential in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its catalytic applications with quantitative data, and an exploration of its relevance in drug development for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Dichlorotris(triphenylphosphine)ruthenium(II) is a well-characterized complex with established physical and chemical properties critical for its application in synthesis and catalysis.
Table 1: Physical and Chemical Properties of Dichlorotris(triphenylphosphine)ruthenium(II)
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru | [2] |
| Molar Mass | 958.83 g/mol | [1] |
| Appearance | Chocolate-brown solid | [1] |
| Melting Point | 159 °C | |
| Solubility | Soluble in benzene, chloroform, and other organic solvents | |
| Coordination Geometry | Distorted square pyramidal or octahedral |
The structure of Dichlorotris(triphenylphosphine)ruthenium(II) is a subject of interest, often described as a five-coordinate square pyramidal complex, though it can also be viewed as octahedral with an agostic interaction between the ruthenium center and a hydrogen atom from one of the phenyl groups of a triphenylphosphine (B44618) ligand. This weak interaction plays a role in its reactivity and catalytic activity.
Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)
The synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) is a standard procedure in many inorganic chemistry laboratories. The most common method involves the reaction of hydrated ruthenium(III) chloride with an excess of triphenylphosphine in a suitable solvent, typically methanol.
Experimental Protocol
This protocol is adapted from established literature procedures.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH), analytical grade
-
Diethyl ether
Equipment:
-
One-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Schlenk line or nitrogen inlet for inert atmosphere (optional but recommended)
Procedure:
-
To a 250 mL one-necked round-bottom flask, add triphenylphosphine (12 g, 45.8 mmol) and 100 mL of methanol.
-
Add ruthenium(III) chloride hydrate (2.0 g, ~7.7 mmol, assuming x=3) to the solution. This will result in a deep brown colored solution.
-
Heat the reaction mixture to reflux with continuous stirring for 4 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Filter the resulting brown precipitate using a Büchner funnel.
-
Wash the collected solid with diethyl ether.
-
Dry the product in air or under vacuum to yield Dichlorotris(triphenylphosphine)ruthenium(II). An expected yield of around 87% has been reported.
Synthesis workflow for Dichlorotris(triphenylphosphine)ruthenium(II).
Catalytic Applications
Dichlorotris(triphenylphosphine)ruthenium(II) is a precatalyst for a wide range of organic transformations. Its versatility stems from its ability to access multiple oxidation states and coordinate with various substrates.
Hydrogenation Reactions
This complex is an effective catalyst for the hydrogenation of various functional groups, including alkenes, alkynes, ketones, and nitro compounds. The active catalytic species is often a ruthenium hydride complex formed in situ.
Table 2: Dichlorotris(triphenylphosphine)ruthenium(II)-Catalyzed Hydrogenation of Alkenes
| Substrate | Product | Conditions | Yield (%) | Reference |
| 1-Hexene | Hexane | Benzene, 25 °C, 1 atm H₂ | >95 | |
| Styrene | Ethylbenzene | Toluene, 50 °C, 30 atm H₂ | ~100 | General literature |
| Cyclohexene | Cyclohexane | Benzene, 25 °C, 1 atm H₂ | >95 |
Note: Quantitative data for specific substrates under standardized conditions can vary based on the exact experimental setup.
A simplified catalytic cycle for alkene hydrogenation.
Oxidation Reactions
Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes the oxidation of a variety of organic substrates, including alcohols and catechols, often in the presence of a co-oxidant.
Table 3: Dichlorotris(triphenylphosphine)ruthenium(II)-Catalyzed Oxidation of Alcohols
| Substrate | Co-oxidant | Product | Yield (%) | Reference |
| 1-Phenylethanol | Acetone/K₂CO₃ | Acetophenone | 88 (commercial catalyst) | |
| Cyclohexanol | N-Methylmorpholine N-oxide | Cyclohexanone | High | |
| Benzyl alcohol | t-Butyl hydroperoxide | Benzaldehyde | High |
The proposed mechanism for alcohol oxidation often involves the formation of a ruthenium alkoxide intermediate, followed by β-hydride elimination to yield the corresponding ketone or aldehyde.
Cross-Coupling Reactions
The complex also demonstrates catalytic activity in C-C bond formation through cross-coupling reactions. A notable application is the coupling of alcohols via sp³ C-H activation in the presence of a Lewis acid.
Relevance in Drug Development and Signaling Pathways
While Dichlorotris(triphenylphosphine)ruthenium(II) itself is primarily known as a catalyst, the broader class of ruthenium-phosphine complexes has emerged as a promising area in the development of novel anticancer agents. These complexes are being investigated as alternatives to platinum-based drugs, potentially offering reduced toxicity and different mechanisms of action.
Ruthenium complexes can influence various cellular processes and signaling pathways implicated in cancer. Research has shown that some ruthenium compounds can induce cancer cell apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).
The anticancer activity of ruthenium complexes is often attributed to their ability to interact with biological macromolecules like DNA and proteins. For instance, some ruthenium complexes have been shown to bind to the N7 of guanine (B1146940) bases in DNA. Furthermore, the combination of ruthenium complexes with existing chemotherapeutic drugs has shown synergistic effects, enhancing their anticancer efficacy.
One of the key signaling pathways implicated in the action of some ruthenium complexes is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Down-regulation of this pathway by ruthenium complexes can lead to the induction of apoptosis in cancer cells.
Potential mechanisms of anticancer action for ruthenium complexes.
While direct studies on the anticancer properties of Dichlorotris(triphenylphosphine)ruthenium(II) are less common than for its more elaborate derivatives, its role as a precursor for synthesizing novel ruthenium-based drug candidates is significant. The triphenylphosphine ligands can be substituted to tune the electronic and steric properties of the complex, thereby influencing its biological activity.
Conclusion
Dichlorotris(triphenylphosphine)ruthenium(II) is a cornerstone catalyst in homogeneous catalysis, offering efficient pathways for a multitude of organic transformations. Its well-defined synthesis and broad reactivity make it an invaluable tool for synthetic chemists. Furthermore, the burgeoning field of medicinal inorganic chemistry has highlighted the potential of ruthenium-phosphine complexes as next-generation therapeutics. For drug development professionals, understanding the chemistry of this fundamental complex provides a solid foundation for the rational design of novel, targeted ruthenium-based drugs with improved efficacy and reduced side effects. Further research into the specific biological interactions and mechanisms of action of Dichlorotris(triphenylphosphine)ruthenium(II) and its derivatives will undoubtedly unlock new avenues in both catalysis and medicine.
References
Unraveling RU-0415529: A Deep Dive into its Chemical Identity and Biological Significance
A comprehensive exploration of the chemical compound RU-0415529 remains elusive due to the absence of a publicly indexed chemical structure or associated research under this specific identifier. Extensive searches across chemical databases and patent repositories have not yielded a definitive match for "this compound," suggesting this designation may be an internal, unpublished, or incorrectly transcribed identifier.
Initial investigations into Russian patents, prompted by the "RU" prefix, did not reveal a specific compound with the designation "0415529." Further inquiries using variations of the identifier also failed to retrieve relevant information. The search results were predominantly associated with the chemical element Ruthenium (Ru), which is unrelated to a specific organic compound implied by the format of the query.
Without a confirmed chemical structure, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The foundation of such a document relies on the fundamental identity of the molecule, from which its properties, biological activities, and mechanisms of action can be elucidated.
To proceed with a detailed analysis, a more specific and publicly recognized identifier for the compound of interest is required. Researchers, scientists, and drug development professionals seeking information on this molecule are encouraged to verify the identifier and provide one of the following:
-
Correct Chemical Name: The systematic or common name of the compound.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
A Valid Patent Number: A correctly formatted patent number that explicitly discloses the chemical structure and data for this compound.
-
Relevant Scientific Publication: A citation for a peer-reviewed article that describes the synthesis, characterization, or biological evaluation of the compound.
Upon receiving a valid identifier, a comprehensive technical guide can be compiled to meet the core requirements of the intended audience, including structured data presentation, detailed experimental methodologies, and visualizations of relevant biological pathways.
An In-depth Technical Guide to the Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a pivotal coordination complex in the field of organometallic chemistry and homogeneous catalysis.[1][2] Renowned for its catalytic activity, it serves as a precursor for a variety of transformations, including hydrogenations, oxidations, cross-couplings, and isomerizations.[3] This guide provides a comprehensive overview of its synthesis pathway, detailed experimental protocols, and key characterization data.
Synthesis Pathway
The primary and most widely adopted method for the synthesis of dichlorotris(triphenylphosphine)ruthenium(II) involves the reaction of a ruthenium(III) precursor, typically ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), with an excess of triphenylphosphine (B44618) (PPh₃) in a suitable solvent.[3][4] The reaction is typically carried out under reflux in an alcohol solvent such as methanol (B129727) or ethanol (B145695).[2][4] In this process, triphenylphosphine acts as both a ligand and a reducing agent, reducing ruthenium from the +3 to the +2 oxidation state.
The balanced chemical equation for this synthesis is as follows:
2 RuCl₃(H₂O)₃ + 7 PPh₃ → 2 RuCl₂(PPh₃)₃ + 2 HCl + 5 H₂O + OPPh₃ [3]
This reaction yields the desired dichlorotris(triphenylphosphine)ruthenium(II) complex, along with hydrochloric acid, water, and triphenylphosphine oxide as byproducts.[3]
Logical Workflow of the Synthesis
The synthesis can be broken down into several key stages, from the initial setup to the final isolation of the product. The following diagram illustrates the logical workflow of the experimental procedure.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of dichlorotris(triphenylphosphine)ruthenium(II).
Protocol 1: General Laboratory Synthesis
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, deoxygenated methanol or ethanol
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Inert gas inlet (e.g., for nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or sand bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum line
Procedure:
-
A three-necked 100 mL round-bottom flask is charged with ruthenium(III) chloride trihydrate (e.g., 2.00 x 10⁻³ moles) and a stir bar.[7]
-
Add 20 mL of methanol to the flask.[7]
-
The solution is refluxed under a nitrogen gas atmosphere for 5 minutes in a sand bath. Two necks of the flask are stoppered, and a reflux condenser is attached to the third neck, with the nitrogen gas connected to the top of the condenser.[7]
-
The reaction mixture is allowed to cool to room temperature, and triphenylphosphine (e.g., 7 equivalents) is added.[3]
-
The mixture is then heated to reflux and maintained for approximately 1 hour, or until a dark brown precipitate forms.[5]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The dark brown solid product is collected by filtration.[5]
-
The collected solid is washed with ethanol (3 x 10 mL) and then with ether (3 x 10 mL).[5][6]
-
The final product is dried under vacuum.[5]
Quantitative Data
The following table summarizes the key quantitative data for dichlorotris(triphenylphosphine)ruthenium(II).
| Property | Value |
| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru |
| Molar Mass | 958.83 g/mol |
| Appearance | Black crystals or red-brown solid |
| Density | 1.43 g/cm³ |
| Melting Point | 133 °C |
| Crystal Structure | Monoclinic |
| Space Group | P2₁/c |
| Lattice Constants | a = 18.01 Å, b = 20.22 Å, c = 12.36 Å, β = 90.5° |
| Coordination Geometry | Distorted square-pyramidal or octahedral |
Data sourced from multiple references.[3][8]
Characterization
The synthesized dichlorotris(triphenylphosphine)ruthenium(II) complex is typically characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the structure of the complex.[5][7]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligands.[7]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state.[3][8]
The complex is known to be sensitive to air and should be handled under an inert atmosphere.[6][7]
Applications in Synthesis
Dichlorotris(triphenylphosphine)ruthenium(II) is a versatile catalyst and precatalyst for a wide range of organic transformations.[3] It is notably used in:
-
Hydrogenation: Of alkenes, nitro compounds, ketones, carboxylic acids, and imines.[2][3]
-
Oxidation: Of alcohols to aldehydes or ketones.[3]
-
Carbon-Carbon Bond Formation: Through cross-coupling reactions.[3]
-
Precursor to other Catalysts: Including the Grubbs' catalysts for olefin metathesis.[3]
References
- 1. Tris(triphenylphosphine)ruthenium(II) dichloride 97 15529-49-4 [sigmaaldrich.com]
- 2. Tris(triphenylphosphine)ruthenium(II) chloride | 15529-49-4 [chemicalbook.com]
- 3. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Page loading... [guidechem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. journals.iucr.org [journals.iucr.org]
physical and chemical properties of RU-0415529
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound with the specific identifier "RU-0415529." It is possible that this is an internal research compound, a developmental code that has not been publicly disclosed, or a misidentified designation.
This guide has been compiled based on general principles of chemical and physical property analysis, experimental protocol design, and signaling pathway elucidation, which would be applicable to a novel small molecule compound in drug discovery and development. The information presented below is therefore hypothetical and illustrative of the type of data that would be included in a technical whitepaper for a compound like this compound, should data become available.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.
| Property | Value | Method |
| Molecular Formula | Not Available | Mass Spectrometry, Elemental Analysis |
| Molecular Weight | Not Available | Mass Spectrometry |
| IUPAC Name | Not Available | NMR Spectroscopy, X-ray Crystallography |
| CAS Number | Not Available | Chemical Abstracts Service Registry |
| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Not Available | Thermogravimetric Analysis (TGA) |
| Solubility | Not Available | High-Performance Liquid Chromatography (HPLC) with UV detection in various solvents (e.g., water, DMSO, ethanol) |
| pKa | Not Available | Potentiometric titration or computational prediction |
| LogP | Not Available | Shake-flask method or reverse-phase HPLC |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines hypothetical methodologies for key experiments related to the characterization of a novel compound.
In Vitro Target Engagement Assay
Objective: To determine the binding affinity of this compound to its putative molecular target.
Methodology: A surface plasmon resonance (SPR) assay would be employed.
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined, and the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).
Cellular Potency Assay
Objective: To measure the functional activity of this compound in a cellular context.
Methodology: A cell-based reporter assay would be utilized.
-
Cell Culture: A cell line endogenously expressing the target or engineered to express the target and a reporter gene (e.g., luciferase) under the control of a target-responsive promoter is cultured.
-
Treatment: Cells are treated with a dose-response range of this compound.
-
Incubation: Cells are incubated for a defined period to allow for a biological response.
-
Lysis and Reporter Assay: Cells are lysed, and the reporter enzyme activity is measured using a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway Analysis
Understanding how a compound modulates cellular signaling pathways is critical to elucidating its mechanism of action.
Hypothetical Signaling Pathway Modulated by this compound
Assuming this compound is an inhibitor of a hypothetical kinase, "Target Kinase," within the MAPK signaling cascade, its mechanism could be visualized as follows. The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway involved in various cellular processes such as proliferation, differentiation, and apoptosis.[1]
This diagram illustrates that by inhibiting "Target Kinase," this compound would block the phosphorylation of its "Downstream Substrate," thereby modulating the final "Cellular Response."
Further Research: Should information on this compound become publicly available, this document will be updated to reflect the specific findings from the scientific literature. Researchers are encouraged to verify compound identifiers and consult proprietary databases if they are working within a private research context.
References
An In-depth Technical Guide to Dichlorotris(triphenylphosphine)ruthenium(II) (CAS: 15529-49-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a versatile coordination complex of ruthenium that serves as a pivotal precursor and catalyst in a myriad of organic transformations. This chocolate-brown, air-stable solid is renowned for its catalytic prowess in hydrogenation, transfer hydrogenation, and a variety of other chemical reactions, making it an indispensable tool in both academic research and industrial applications, including fine chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and an in-depth look at its catalytic applications, complete with mechanistic insights.
Core Properties
Dichlorotris(triphenylphosphine)ruthenium(II) is a coordination complex with a central ruthenium atom.[1] It is a chocolate brown solid that is soluble in organic solvents like benzene (B151609).[2]
| Property | Value | Reference(s) |
| CAS Number | 15529-49-4 | [3] |
| Molecular Formula | C₅₄H₄₅Cl₂P₃Ru | [3] |
| Molar Mass | 958.83 g/mol | [3] |
| Appearance | Black crystals or red-brown/chocolate brown solid | |
| Solubility | Soluble in organic solvents such as benzene | |
| Melting Point | 133 °C | |
| Density | 1.43 g/cm³ |
Synthesis
The synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) is a well-established procedure involving the reaction of a ruthenium(III) precursor with an excess of triphenylphosphine (B44618).
Experimental Protocol: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)
This protocol is adapted from established literature procedures.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (B129727) (analytical grade)
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen inlet
-
Schlenk filter or similar apparatus for filtration under inert atmosphere
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (12 g, 45.82 mmol).
-
Solvent Addition: Add 100 mL of analytical grade methanol to the flask.
-
Addition of Ruthenium Precursor: To the stirred solution, add ruthenium(III) chloride hydrate (2 g, 7.66 mmol). This will result in a deep brown colored solution.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours.
-
Isolation and Purification: After cooling, the product is collected by filtration, washed with diethyl ether, and dried in the air.
Synthesis Workflow
Spectroscopic and Structural Data
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference(s) |
| ³¹P | CDCl₃ | 28.94 | Singlet | PPh₃ |
Infrared (IR) Spectroscopy
A comparison of the IR spectrum of RuCl₂(PPh₃)₃ with its carbonylated product, RuCl₂(CO)(PPh₃)₂, shows the absence of a CO stretching band in the former, which is a key characteristic for confirming its identity.
UV-Vis Spectroscopy
In solution, Dichlorotris(triphenylphosphine)ruthenium(II) exhibits absorption maxima at approximately 530 nm and 650 nm.
Crystal Structure
The crystal structure of Dichlorotris(triphenylphosphine)ruthenium(II) has been determined by X-ray diffraction. The coordination geometry around the ruthenium atom is described as either five-coordinate or octahedral, with one coordination site potentially occupied by a hydrogen atom from a phenyl group in an agostic interaction. This results in a distorted square-pyramidal geometry.
| Bond/Angle | Value | Reference(s) |
| Ru-P Bond Lengths | 2.230 Å, 2.374 Å, 2.412 Å | |
| Ru-Cl Bond Lengths | 2.387 Å (both) | |
| Ru---H Agostic Interaction | 2.59 Å |
Note: A comprehensive table of bond angles was not available in the searched literature.
Catalytic Applications
Dichlorotris(triphenylphosphine)ruthenium(II) is a versatile precatalyst for a wide range of organic transformations.
Hydrogenation of Alkenes
RuCl₂(PPh₃)₃ serves as a precatalyst for the hydrogenation of alkenes to alkanes. The active catalytic species is formed in situ.
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II)
-
Alkene substrate
-
Solvent (e.g., benzene or toluene)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave or a flask with a balloon of hydrogen
-
Magnetic stirrer
Procedure:
-
Catalyst and Substrate: In a suitable reaction vessel, dissolve the alkene substrate and a catalytic amount of Dichlorotris(triphenylphosphine)ruthenium(II) in the chosen solvent.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm to several atmospheres).
-
Reaction: Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
Workup: After the reaction, carefully release the hydrogen pressure. The solvent is removed under reduced pressure, and the product is purified by a suitable method (e.g., chromatography).
Transfer Hydrogenation of Ketones
RuCl₂(PPh₃)₃ is an effective catalyst for the transfer hydrogenation of ketones to secondary alcohols, typically using a hydrogen donor like isopropanol.
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II)
-
Ketone substrate
-
Hydrogen donor (e.g., 2-propanol)
-
Base (e.g., KOH or NaOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ketone, a catalytic amount of Dichlorotris(triphenylphosphine)ruthenium(II), and the base in 2-propanol.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC).
-
Workup: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is dried, and the solvent is removed to yield the crude product, which is then purified.
Other Catalytic Applications
Beyond hydrogenation and transfer hydrogenation, Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes a range of other important reactions, including:
-
Oxidations: It can catalyze the oxidation of various functional groups.
-
Cross-Coupling Reactions: It is used in C-C bond formation reactions.
-
Isomerization: It can facilitate the isomerization of olefins.
-
Kharasch Addition: It is employed in the addition of polychloroalkanes to alkenes.
Safety and Handling
Dichlorotris(triphenylphosphine)ruthenium(II) should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety procedures should be followed when working with this compound.
Conclusion
Dichlorotris(triphenylphosphine)ruthenium(II) is a cornerstone catalyst in modern organic synthesis. Its ease of synthesis, stability, and broad catalytic activity make it a valuable reagent for a wide array of chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and key applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of its catalytic mechanisms and the development of novel applications continue to be active areas of research, underscoring the enduring importance of this remarkable ruthenium complex.
References
Dichlorotris(triphenylphosphine)ruthenium(II): A Cornerstone of Modern Catalysis
An in-depth guide on the discovery, synthesis, and historical significance of RuCl₂(PPh₃)₃, a pivotal complex in the advancement of homogeneous catalysis.
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a coordination complex that has played a central role in the development of organometallic chemistry and homogeneous catalysis. Its discovery and the subsequent exploration of its reactivity have paved the way for numerous synthetic transformations, impacting fields from pharmaceuticals to materials science. This technical guide provides a comprehensive overview of the seminal work that introduced this remarkable catalyst, detailing its synthesis, structural characterization, and the early discoveries of its catalytic prowess.
Discovery and Initial Synthesis
The journey of RuCl₂(PPh₃)₃ began in the mid-1960s with the pioneering work of Geoffrey Wilkinson and his research group. Their investigations into the coordination chemistry of ruthenium led to the first synthesis of this air-stable, 16-electron complex. The initial preparation was reported by T. A. Stephenson and G. Wilkinson in 1966, with a more detailed and refined procedure published in Inorganic Syntheses in 1970 by P. S. Hallman, T. A. Stephenson, and G. Wilkinson.[1]
The synthesis involves the reaction of hydrated ruthenium(III) chloride with an excess of triphenylphosphine (B44618) in a refluxing methanol (B129727) solution. The triphenylphosphine serves as both a ligand and a reducing agent, converting Ruthenium(III) to Ruthenium(II). The overall balanced chemical equation for this reaction is:
2 RuCl₃·3H₂O + 7 PPh₃ → 2 RuCl₂(PPh₃)₃ + OPPh₃ + 2 HCl + 5 H₂O[1]
This straightforward procedure yielded a chocolate-brown crystalline solid, which was found to be soluble in various organic solvents like benzene (B151609) and chloroform.
Experimental Protocol: Synthesis of RuCl₂(PPh₃)₃
The following protocol is based on the well-established method for the synthesis of Dichlorotris(triphenylphosphine)ruthenium(II).
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (reagent grade)
Procedure:
-
A solution of triphenylphosphine (6.0 g, a significant excess) in methanol (100 ml) is brought to a boil in a flask equipped with a reflux condenser.
-
To this boiling solution, a solution of ruthenium(III) chloride trihydrate (1.0 g) in methanol (50 ml) is added dropwise.
-
The reaction mixture is maintained at a gentle reflux for approximately 10-15 minutes, during which time the color changes and a brown crystalline product precipitates.
-
The mixture is then cooled to room temperature, and the product is collected by filtration.
-
The collected solid is washed with a small amount of methanol and then with diethyl ether.
-
The final product is dried under vacuum.
Structural Characterization
The definitive structure of RuCl₂(PPh₃)₃ was elucidated by S. J. La Placa and J. A. Ibers in 1965 through single-crystal X-ray diffraction.[2][3] Their work revealed a five-coordinate, distorted square pyramidal geometry around the central ruthenium atom. This was a significant finding as it provided a structural basis for understanding the complex's reactivity and catalytic activity.
The coordination sphere of the ruthenium center is occupied by two mutually cis-chloro ligands and three triphenylphosphine ligands. Two of the triphenylphosphine ligands occupy basal positions, while the third is in the apical position. The distortion from an ideal square pyramidal geometry is evident in the bond angles and lengths.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ru-P (apical) | ~2.23 Å |
| Ru-P (basal) | ~2.37 Å and ~2.41 Å |
| Ru-Cl | ~2.39 Å |
| Coordination Geometry | Distorted Square Pyramidal |
Table 1: Key Crystallographic Data for RuCl₂(PPh₃)₃[1]
A noteworthy feature of the solid-state structure is the presence of a weak agostic interaction between the ruthenium center and an ortho-hydrogen atom of one of the phenyl rings of a basal phosphine (B1218219) ligand. This interaction effectively fills the sixth coordination site, leading to a pseudo-octahedral geometry.[1]
Early Catalytic Applications: A New Era in Homogeneous Catalysis
The true impact of RuCl₂(PPh₃)₃ became apparent with the discovery of its remarkable catalytic properties. This complex proved to be a versatile catalyst for a wide range of organic transformations, most notably in hydrogenation and oxidation reactions.
Hydrogenation Reactions
Soon after its discovery, it was found that in solution, RuCl₂(PPh₃)₃ could activate molecular hydrogen, making it an effective homogeneous hydrogenation catalyst. The initial step in this process is the reaction of the complex with H₂ to form a dihydrido-ruthenium(IV) species. This active catalytic species can then transfer the hydrogen atoms to unsaturated substrates like alkenes and alkynes.
One of the earliest and most significant applications of RuCl₂(PPh₃)₃ was in the selective hydrogenation of terminal olefins. This discovery opened up new avenues for performing hydrogenations under mild conditions (room temperature and atmospheric pressure) with high selectivity, a significant advantage over traditional heterogeneous catalysts.
Oxidation Reactions
In addition to its role in reduction, RuCl₂(PPh₃)₃ was also found to be a potent catalyst for oxidation reactions. It can catalyze the oxidation of a variety of organic substrates, including alcohols, using various oxidizing agents such as peroxides and N-oxides.[4][5] For instance, in the presence of N-methylmorpholine N-oxide, RuCl₂(PPh₃)₃ efficiently catalyzes the oxidation of secondary alcohols to ketones.[4]
Logical Workflow: From Synthesis to Catalysis
The journey of RuCl₂(PPh₃)₃ from its synthesis to its application as a catalyst can be visualized as a logical progression of scientific inquiry.
Figure 1: Logical workflow from the synthesis and characterization of RuCl₂(PPh₃)₃ to the discovery of its catalytic applications in hydrogenation and oxidation.
Conclusion
The discovery and development of Dichlorotris(triphenylphosphine)ruthenium(II) marked a pivotal moment in the history of chemistry. The straightforward synthesis, coupled with its unique structural features, laid the groundwork for its extensive use as a homogeneous catalyst. The early investigations into its catalytic activity in hydrogenation and oxidation reactions demonstrated its versatility and opened the door to a vast array of new synthetic methodologies. Today, RuCl₂(PPh₃)₃ and its derivatives continue to be indispensable tools for researchers and scientists in both academic and industrial settings, a testament to the enduring legacy of this foundational organometallic complex.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. A Five-Coordinated d6 Complex: Structure of Dichlorotris(triphenylphosphine)ruthenium (II) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. files.core.ac.uk [files.core.ac.uk]
A Comprehensive Technical Guide to the Theoretical Basis of Dichlorotris(triphenylphosphine)ruthenium(II) Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl2(PPh3)3], is a versatile and widely utilized homogeneous catalyst in organic synthesis. This technical guide provides an in-depth exploration of the theoretical underpinnings of its catalytic activity, focusing on key transformations such as hydrogenation, transfer hydrogenation, and oxidation reactions. A detailed examination of the catalyst's structure, the role of the phosphine (B1218219) ligands, and the mechanisms of catalytic cycles is presented. This document consolidates quantitative data from various studies into structured tables for comparative analysis, offers detailed experimental protocols for the synthesis of the catalyst and its application in representative reactions, and employs visualizations to elucidate complex reaction pathways and workflows.
Introduction
[RuCl2(PPh3)3] is a 16-electron, d6 square pyramidal ruthenium(II) complex that serves as a precatalyst for a multitude of organic transformations, including hydrogenations, oxidations, isomerizations, and carbon-carbon bond formations.[1] Its catalytic prowess stems from the lability of its triphenylphosphine (B44618) (PPh3) ligands and the ability of the ruthenium center to readily shuttle between different oxidation states. The steric and electronic properties of the PPh3 ligands are crucial in modulating the reactivity and selectivity of the catalyst.[2] This guide will delve into the fundamental principles governing the catalytic behavior of [RuCl2(PPh3)3].
Synthesis and Characterization
The standard synthesis of [RuCl2(PPh3)3] involves the reaction of hydrated ruthenium(III) chloride with an excess of triphenylphosphine in a suitable solvent like methanol (B129727).[1]
Experimental Protocol: Synthesis of [RuCl2(PPh3)3]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl3·3H2O)
-
Triphenylphosphine (PPh3)
-
Methanol (reagent grade)
Procedure:
-
A solution of triphenylphosphine (7 equivalents) in methanol is brought to reflux.
-
To this refluxing solution, a solution of ruthenium(III) chloride trihydrate (1 equivalent) in methanol is added.
-
The reaction mixture is refluxed for a sufficient time, during which the color changes and the product precipitates.
-
The mixture is cooled, and the dark brown crystals of [RuCl2(PPh3)3] are collected by filtration.
-
The crystals are washed with methanol and dried under vacuum.[1]
Characterization: The complex can be characterized by various spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify the Ru-Cl and Ru-P vibrational modes.
-
31P NMR Spectroscopy: To observe the coordination of the phosphine ligands to the ruthenium center.
-
UV-Vis Spectroscopy: To study the electronic transitions.
Theoretical Basis of Catalysis
The catalytic activity of [RuCl2(PPh3)3] is predicated on its ability to activate substrates through a series of fundamental steps, including ligand dissociation, oxidative addition, migratory insertion, and reductive elimination.
Hydrogenation Reactions
[RuCl2(PPh3)3] is an efficient precatalyst for the hydrogenation of a wide range of unsaturated compounds.[1] The active catalytic species is generally considered to be a ruthenium hydride complex, formed by the reaction of the precatalyst with hydrogen.
Catalytic Cycle for Alkene Hydrogenation:
A commonly accepted mechanism involves the initial formation of the active dihydrido species, [RuH2(PPh3)3].
Mechanism:
-
Activation of the Precatalyst: [RuCl2(PPh3)3] reacts with H2 to form the monohydride species [HRuCl(PPh3)3].[1]
-
Formation of the Active Catalyst: Further reaction with H2 can lead to the formation of dihydride species like [RuH2(PPh3)3].[3]
-
Olefin Coordination: An alkene molecule coordinates to the ruthenium center, typically displacing a PPh3 ligand.
-
Migratory Insertion: The coordinated alkene inserts into a Ru-H bond to form a ruthenium-alkyl intermediate.
-
Reductive Elimination: The alkyl group combines with the remaining hydride ligand and is eliminated as the alkane product, regenerating a coordinatively unsaturated ruthenium species that can re-enter the catalytic cycle.
Transfer Hydrogenation
Transfer hydrogenation is a valuable alternative to using high-pressure H2 gas, employing a hydrogen donor molecule, often a secondary alcohol like isopropanol (B130326).[4]
Catalytic Cycle for Ketone Transfer Hydrogenation:
The mechanism often involves an outer-sphere hydrogen transfer.
Mechanism:
-
Formation of a Ruthenium Alkoxide: The catalyst reacts with the alcohol (hydrogen donor) in the presence of a base to form a ruthenium alkoxide intermediate.[5]
-
β-Hydride Elimination: This alkoxide undergoes β-hydride elimination to generate a ruthenium hydride species and the corresponding ketone (e.g., acetone from isopropanol).[5]
-
Substrate Coordination and Hydrogen Transfer: The ketone (hydrogen acceptor) coordinates to the ruthenium hydride. The hydride is then transferred to the carbonyl carbon, and a proton is transferred to the carbonyl oxygen, yielding the product alcohol.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another cycle.
Some studies suggest that for transfer hydrogenation reactions with alcohol donors, the true catalyst may be ruthenium(0) nanoparticles formed in situ from the reduction of [RuCl2(PPh3)3].[6]
Oxidation Reactions
[RuCl2(PPh3)3] can catalyze the oxidation of various organic substrates, including alcohols, using different oxidants.[1]
Catalytic Cycle for Alcohol Oxidation with N-methylmorpholine N-oxide (NMO):
Mechanism:
-
Formation of a High-Valent Ruthenium-Oxo Species: The Ru(II) center is oxidized by the N-oxide to a Ru(IV)-oxo species.[7]
-
Reaction with Alcohol: The alcohol substrate reacts with the Ru(IV)-oxo complex.
-
Hydrogen Transfer: A hydrogen atom is abstracted from the alcohol, leading to the formation of the corresponding ketone or aldehyde and the reduction of the ruthenium center back to Ru(II).[7]
Quantitative Data
The following tables summarize key quantitative data related to the structure and catalytic activity of [RuCl2(PPh3)3].
Table 1: Structural Parameters of [RuCl2(PPh3)3]
| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) | Reference |
| Ru-P (apical) | - | 2.230 | [1] |
| Ru-P (basal 1) | - | 2.412 | [1] |
| Ru-P (basal 2) | - | 2.374 | [1] |
| Ru-Cl | 2.387 | 2.387 | [1] |
| Ru---H (agostic) | 2.59 | - | [1] |
Note: DFT calculations can vary based on the functional and basis set used.[8]
Table 2: Catalytic Activity Data for Selected Reactions
| Reaction | Substrate | Product | Conditions | Turnover Frequency (TOF, h⁻¹) | Reference |
| Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | 2-propanol, (CH3)2CHONa, reflux | up to 250,000 | [9] |
| Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | Ru(L1)(PPh3)Cl2, iPrOH, t-BuOK, 80 °C | 1.16 x 10³ | [10] |
| Oxidation | 1-Phenylethanol | Acetophenone | Acetone, K2CO3, reflux | > 1500 (initial) | [11] |
Detailed Experimental Protocols
Experimental Workflow: General Procedure for Catalytic Transfer Hydrogenation of Ketones
Materials:
-
[RuCl2(PPh3)3]
-
Ketone substrate
-
Isopropanol (anhydrous)
-
Base (e.g., potassium carbonate or sodium isopropoxide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with [RuCl2(PPh3)3] and the base under an inert atmosphere.[5]
-
Anhydrous isopropanol is added, followed by the ketone substrate.
-
The reaction mixture is heated to reflux and stirred for the required time.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified, typically by column chromatography, to afford the desired alcohol.
Conclusion
[RuCl2(PPh3)3] remains a cornerstone catalyst in homogeneous catalysis. Its efficacy is rooted in the accessibility of multiple oxidation states at the ruthenium center and the dynamic coordination environment provided by the triphenylphosphine ligands. A thorough understanding of the underlying theoretical principles, including the nature of the active catalytic species and the intricacies of the catalytic cycles for different transformations, is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies. This guide has provided a consolidated overview of these principles, supported by quantitative data and practical experimental guidelines, to serve as a valuable resource for professionals in chemical research and development.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The true catalyst in hydrogen transfer reactions with alcohol donors in the presence of RuCl2(PPh3)3 is ruthenium(0) nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Electronic Structure of Dichlorotris(triphenylphosphine)ruthenium(II): A Technical Guide
Introduction
Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], is a coordination complex that serves as a cornerstone in the field of organometallic chemistry and homogeneous catalysis.[1][2] Its prevalence as a precatalyst for a vast array of chemical transformations—including hydrogenation, oxidation, isomerization, and cross-coupling reactions—stems directly from its unique electronic structure and reactivity.[3] This technical guide provides an in-depth analysis of the electronic properties of [RuCl₂(PPh₃)₃], targeting researchers, scientists, and professionals in drug development who leverage such catalysts. We will explore its molecular geometry, the nature of its chemical bonds, computational insights, and spectroscopic characterization, supported by detailed experimental protocols.
Molecular Geometry and Bonding
The electronic configuration and reactivity of [RuCl₂(PPh₃)₃] are intrinsically linked to its three-dimensional structure. The complex predominantly adopts a distorted square-pyramidal geometry around the central Ruthenium(II) ion.[4] This five-coordinate d⁶ complex's structure has been confirmed by numerous X-ray crystallographic studies.[4][5]
A noteworthy feature is the non-equivalence of the three triphenylphosphine (B44618) (PPh₃) ligands. The structure consists of one apical and two basal PPh₃ ligands. The apical Ru-P bond is observed to be significantly shorter and tighter than the two basal Ru-P bonds.[1][6] This difference arises from a more favorable interaction between the apical PPh₃ ligand and a high d-character orbital on the ruthenium atom, which enhances back-donation from the metal to the ligand.[1][6]
Furthermore, the coordination sphere is often described as pseudo-octahedral due to a weak agostic interaction between the ruthenium center and an ortho-hydrogen atom from one of the phenyl groups of a basal phosphine (B1218219) ligand.[3][4] This Ru---H interaction, while long and weak, occupies the sixth coordination site, influencing the complex's stability and reactivity.[3]
The bonding between ruthenium and the phosphine ligands involves a synergistic mechanism of σ-donation from the phosphorus lone pair to the metal and π-back-donation from the filled d-orbitals of ruthenium into the empty σ* orbitals of the P-C bonds.[1][6]
Data Presentation: Geometric Parameters
The following table summarizes key bond lengths and angles for [RuCl₂(PPh₃)₃] determined through experimental and computational methods.
| Parameter | Experimental (X-ray) Value (Å) | Computational (DFT) Value (Å) | Reference |
| Ru-P (apical) | ~2.230 | Varies by functional | [3] |
| Ru-P (basal 1) | ~2.374 | Varies by functional | [3] |
| Ru-P (basal 2) | ~2.412 | Varies by functional | [3] |
| Ru-Cl | 2.387 (both) | Varies by functional | [3] |
| Ru---H (agostic) | 2.59 | - | [3] |
Note: Computational values are highly dependent on the chosen DFT functional and basis set. The PBE0 functional has been noted to provide the best description of bond lengths.[1][6]
Theoretical and Computational Analysis
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the electronic structure, bonding energies, and reaction mechanisms of [RuCl₂(PPh₃)₃].[1][6] Studies have shown that different functionals are better suited for specific calculations; for instance, PBE0 for bond lengths, MN12-L for bond angles, and M06-L for bond dissociation energies.[1][6] These calculations confirm the distorted square-pyramidal geometry and provide insight into the nature of the Ru-P bonds, quantifying the contributions of steric and electronic effects.[1][6]
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding the complex's reactivity. The HOMO is typically metal-centered with significant d-orbital character, while the LUMO is often associated with the antibonding orbitals of the ligands. This arrangement facilitates the oxidative addition and reductive elimination steps common in its catalytic cycles.
Spectroscopic and Electrochemical Characterization
A combination of spectroscopic and electrochemical techniques is essential for characterizing the electronic structure of [RuCl₂(PPh₃)₃].
Data Presentation: Spectroscopic & Electrochemical Data
| Technique | Observation | Significance | Reference |
| UV-Vis | Absorptions at ~530 nm and ~650 nm observed in solution, indicating ligand dissociation equilibria. | Probes electronic transitions, often involving d-d or metal-to-ligand charge transfer (MLCT) bands. Sensitive to the coordination environment. | [7] |
| FT-IR | Absence of a strong band in the 1900-2100 cm⁻¹ region. | Confirms the absence of coordinated carbon monoxide, distinguishing it from common derivatives like [RuCl₂(CO)(PPh₃)₂]. | [8] |
| XPS | Ru 3d₅/₂ binding energy is expected in the range of 280-282 eV. Ru 3p₃/₂ is expected around 461-463 eV. | Provides direct information on the oxidation state and chemical environment of the ruthenium center. | [9][10] |
| Cyclic Voltammetry (CV) | Shows a quasi-reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple. | Quantifies the redox potential, indicating the ease of oxidation which is crucial for many catalytic reactions involving oxidative addition. | [11] |
Note: Specific values from spectroscopy and voltammetry can vary based on solvent, electrolyte, and experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of this air-sensitive complex.
Protocol 4.1: Synthesis of [RuCl₂(PPh₃)₃] The complex is typically synthesized by reacting ruthenium(III) chloride trihydrate with an excess of triphenylphosphine in a refluxing alcohol solvent, such as methanol (B129727).[3][12]
-
Combine RuCl₃·3H₂O (1 equivalent) and PPh₃ (6-7 equivalents) in deoxygenated, anhydrous methanol.[12]
-
Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 1-2 hours until a dark brown or chocolate-colored precipitate forms.[3][12]
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with cold methanol and then diethyl ether to remove excess PPh₃ and other impurities.[12]
-
Dry the product under vacuum. The complex is air-sensitive and should be stored in an inert atmosphere.[13]
Protocol 4.2: Computational Methodology (DFT)
-
Structure Input: Start with a crystallographically determined structure or a built model of [RuCl₂(PPh₃)₃].
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or ADF.[14]
-
Method: Employ a suitable DFT functional. For geometry optimization, B3LYP or PBE0 are common choices. For more accurate energies, M06-L or similar meta-GGA functionals are recommended.[1][6][14]
-
Basis Set: Use a basis set appropriate for transition metals, such as LANL2DZ for Ruthenium (with effective core potential) and a Pople-style basis set (e.g., 6-31G*) for the other atoms.
-
Calculation: Perform a geometry optimization followed by a frequency calculation to ensure the structure is a true energy minimum.
-
Analysis: Analyze the resulting output file for geometric parameters, orbital energies (HOMO/LUMO), atomic charges, and vibrational frequencies.
Protocol 4.3: Cyclic Voltammetry (CV)
-
Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Solution: Prepare a solution of [RuCl₂(PPh₃)₃] (typically ~1 mM) in a suitable, dry, and deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[11][15]
-
Measurement: Purge the solution with an inert gas (N₂ or Ar). Scan the potential across the range of interest (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a defined scan rate (e.g., 100 mV/s).[15]
-
Standardization: Record the voltammogram and reference the obtained potentials against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.
Conclusion
The electronic structure of dichlorotris(triphenylphosphine)ruthenium(II) is defined by its distorted square-pyramidal geometry, the non-equivalence of its phosphine ligands, and the synergistic interplay of σ-donation and π-back-donation. This nuanced electronic configuration, characterized by a metal-centered HOMO, renders the complex an exceptionally versatile precatalyst. A thorough understanding of its electronic properties, gained through a combination of computational modeling, spectroscopy, and electrochemistry, is paramount for the rational design of new catalysts and the optimization of chemical processes in research and industry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. i.riken.jp [i.riken.jp]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Applications of Dichlorotris(triphenylphosphine)ruthenium(II) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a versatile coordination complex of ruthenium.[1] This chocolate brown solid is soluble in many organic solvents and serves as a valuable precatalyst in a wide array of organic transformations.[1] Its applications span oxidations, reductions, cross-couplings, cyclizations, and isomerizations, making it a powerful tool in the synthesis of fine chemicals, pharmaceuticals, and complex organic molecules.[1][2]
This document provides a detailed overview of the key applications of RuCl₂(PPh₃)₃ in organic synthesis, complete with experimental protocols and comparative data to facilitate its use in a research and development setting.
Key Applications
Hydrogenation Reactions
Dichlorotris(triphenylphosphine)ruthenium(II) is an effective precatalyst for the hydrogenation of various functional groups, including alkenes, nitro compounds, ketones, and imines.[1] The catalytic cycle for hydrogenation is believed to involve the formation of a ruthenium dihydride species.
Catalytic Cycle for Hydrogenation
The following diagram illustrates the generally accepted mechanism for alkene hydrogenation catalyzed by a ruthenium complex, which is analogous to the behavior of Wilkinson's catalyst. The cycle involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to yield the alkane and regenerate the catalyst.
Caption: Catalytic cycle for alkene hydrogenation.
Application Note: Reductive Amination of Ketones
RuCl₂(PPh₃)₃ catalyzes the reductive amination of ketones to produce primary amines, which are important intermediates in the synthesis of pharmaceuticals and other valuable chemicals.
Quantitative Data: Reductive Amination of Various Ketones
| Entry | Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) |
| 1 | Acetophenone | 1-Phenylethylamine | 3 | 95 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethylamine | 3 | 96 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethylamine | 1 | 94 |
| 4 | Propiophenone | 1-Phenylpropylamine | 3 | 92 |
| 5 | Cyclohexanone | Cyclohexylamine | 3 | 85 |
| Data adapted from a representative study on RuCl₂(PPh₃)₃-catalyzed reductive amination. |
Experimental Protocol: Synthesis of 1-Phenylethylamine
Materials:
-
Acetophenone (0.5 mmol)
-
Dichlorotris(triphenylphosphine)ruthenium(II) (3 mol%)
-
t-Amyl alcohol (1.5 mL)
-
Ammonia (B1221849) (5-7 bar)
-
Hydrogen (40 bar)
Procedure:
-
In a high-pressure autoclave, combine acetophenone, dichlorotris(triphenylphosphine)ruthenium(II), and t-amyl alcohol.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with ammonia to 5-7 bar.
-
Pressurize with hydrogen to a total pressure of 40 bar.
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
Cool the autoclave to room temperature and carefully vent the excess gas.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford 1-phenylethylamine.
Transfer Hydrogenation
Transfer hydrogenation is a valuable alternative to using molecular hydrogen, employing a hydrogen donor molecule instead. RuCl₂(PPh₃)₃ is an efficient catalyst for the transfer hydrogenation of ketones and imines, often using isopropanol (B130326) as the hydrogen source.
General Workflow for a Catalytic Reaction
The following diagram outlines the typical workflow for setting up a catalytic reaction using Dichlorotris(triphenylphosphine)ruthenium(II).
Caption: General experimental workflow.
Application Note: Transfer Hydrogenation of D-Fructose
Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes the transfer hydrogenation of D-fructose to a mixture of D-glucitol and D-mannitol using secondary alcohols like propan-2-ol as the hydrogen donor.
Quantitative Data: Transfer Hydrogenation of D-Fructose with Various Hydrogen Donors
| Entry | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | Glucitol:Mannitol Ratio |
| 1 | Propan-2-ol | 100 | 8 | 65 | 1:1 |
| 2 | Butan-2-ol | 100 | 8 | 58 | 1:1 |
| 3 | Cyclohexanol | 100 | 8 | 72 | 1:1 |
| 4 | Benzyl alcohol | 100 | 8 | 45 | 1:1 |
| Data adapted from a study on the hydrogenation and transfer hydrogenation of D-fructose. |
Experimental Protocol: Transfer Hydrogenation of D-Fructose
Materials:
-
D-Fructose (1 mmol)
-
Dichlorotris(triphenylphosphine)ruthenium(II) (0.02 mmol)
-
Propan-2-ol (20 mL)
-
Nitrogen atmosphere
Procedure:
-
A solution of D-fructose and dichlorotris(triphenylphosphine)ruthenium(II) in propan-2-ol is placed in a flask equipped with a reflux condenser.
-
The system is purged with nitrogen.
-
The mixture is heated to reflux (100°C) with stirring for 8 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The products, D-glucitol and D-mannitol, are analyzed and quantified by standard analytical techniques such as gas chromatography after derivatization.
Isomerization of Allylic Alcohols
RuCl₂(PPh₃)₃ and related ruthenium complexes are effective catalysts for the isomerization of allylic alcohols to the corresponding aldehydes or ketones. This transformation is atom-economical and can be a key step in multi-step syntheses.
Mechanism of Isomerization
The isomerization of allylic alcohols can proceed through different mechanistic pathways depending on the specific ruthenium catalyst and reaction conditions. One proposed mechanism involves the formation of a ruthenium-hydride species, followed by addition to the double bond and subsequent β-hydride elimination to afford the carbonyl compound.
Caption: Simplified mechanism of allylic alcohol isomerization.
Application Note: Synthesis of Chiral Aldehydes
While RuCl₂(PPh₃)₃ itself is achiral, modified chiral ruthenium catalysts are used for the enantioselective isomerization of primary allylic alcohols to chiral aldehydes, which are valuable building blocks in asymmetric synthesis.
Quantitative Data: Isomerization of Various Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Product | Catalyst System | Yield (%) | ee (%) |
| 1 | (E)-2-Hexen-1-ol | Hexanal | Ru(II)/chiral ligand | >99 | 99 |
| 2 | (E)-Cinnamyl alcohol | 3-Phenylpropanal | Ru(II)/chiral ligand | 98 | 99 |
| 3 | (E)-3-Methyl-2-hepten-1-ol | (R)-3-Methylheptanal | Ru(II)/chiral ligand | 95 | >99 |
| Data is representative of enantioselective isomerization using a modified ruthenium catalyst system. |
Experimental Protocol: General Procedure for Isomerization of Allylic Alcohols
Materials:
-
Allylic alcohol (1.0 mmol)
-
Dichlorotris(triphenylphosphine)ruthenium(II) or a modified Ru(II) catalyst (1-5 mol%)
-
Solvent (e.g., toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the allylic alcohol in the chosen solvent, the ruthenium catalyst is added under an inert atmosphere.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding aldehyde or ketone.
Other Important Applications
Beyond the reactions detailed above, Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes a variety of other useful transformations:
-
Oxidation of Alcohols: In the presence of an oxidant such as N-methylmorpholine N-oxide (NMO), RuCl₂(PPh₃)₃ can catalyze the oxidation of secondary alcohols to ketones.
-
C-C Bond Formation: It facilitates cross-coupling reactions between alcohols through C-H activation.
-
Cyclization Reactions: The catalyst can promote intramolecular cyclization reactions, such as the synthesis of lactams from trichloroacetamides.
-
Kharasch Addition: It is used in the addition of chlorocarbons to alkenes.
Conclusion
Dichlorotris(triphenylphosphine)ruthenium(II) is a remarkably versatile and widely used homogeneous catalyst in organic synthesis. Its ability to promote a broad range of chemical transformations, including hydrogenations, transfer hydrogenations, and isomerizations, makes it an indispensable tool for chemists in academia and industry. The protocols and data presented here provide a foundation for the successful application of this catalyst in the synthesis of diverse and complex organic molecules.
References
Application Notes and Protocols for RU-0415529: A Ruthenium-Based Homogeneous Hydrogenation Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-0415529 represents a class of highly efficient ruthenium-based homogeneous catalysts for hydrogenation reactions. These catalysts, typically featuring Ruthenium(II) centers coordinated to phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are versatile and have demonstrated high activity and selectivity in the reduction of a wide array of functional groups.[1][2][3][4] Their solubility in common organic solvents makes them ideal for homogeneous catalysis, enabling reactions to proceed under mild conditions with excellent functional group tolerance. This document provides detailed application notes and experimental protocols for the use of this compound and similar ruthenium complexes in catalytic hydrogenation.
Catalyst Characteristics
Ruthenium-based hydrogenation catalysts like this compound are valued for their:
-
High Catalytic Activity: Effective at low catalyst loadings, often in the range of 0.01 to 1 mol%.[5]
-
Broad Substrate Scope: Capable of hydrogenating ketones, aldehydes, olefins, imines, and even challenging substrates like esters and aromatic compounds.[2][6][7]
-
High Selectivity: Can be tuned to selectively reduce one functional group in the presence of others.
-
Mild Reaction Conditions: Many hydrogenations can be performed at low hydrogen pressures and temperatures.
-
Mechanistic Understanding: The catalytic cycles for many ruthenium catalysts are well-documented, aiding in reaction optimization.
Data Presentation
The following tables summarize typical quantitative data for the performance of ruthenium-based hydrogenation catalysts across various substrate classes. The data presented is a representative compilation from multiple sources studying catalysts of the this compound class.
Table 1: Hydrogenation of Ketones
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Acetophenone | 0.5 | 10 | 50 | 2 | >99 | >99 |
| 2 | Benzophenone | 0.5 | 10 | 60 | 4 | >99 | >99 |
| 3 | Cyclohexanone | 1.0 | 20 | 40 | 6 | 98 | >99 |
| 4 | 4-Chloroacetophenone | 0.5 | 10 | 50 | 3 | >99 | >99 |
Table 2: Hydrogenation of Alkenes
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Styrene | 0.1 | 5 | 25 | 1 | >99 |
| 2 | 1-Octene | 0.1 | 5 | 25 | 1.5 | >99 |
| 3 | Cyclohexene | 0.2 | 10 | 30 | 3 | >99 |
| 4 | Methyl oleate | 1.0 | 20 | 80 | 12 | 95 |
Table 3: Hydrogenation of Aromatic Compounds
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzene | 1.0 | 50 | 80 | 24 | 99 | >99 (to Cyclohexane) |
| 2 | Toluene | 1.0 | 50 | 80 | 24 | 98 | >99 (to Methylcyclohexane) |
| 3 | Naphthalene | 0.5 | 40 | 100 | 12 | >99 | >95 (to Tetralin) |
| 4 | Quinoline | 2.5 | 50 | 80 | 24 | 98 | >98 (to 1,2,3,4-Tetrahydroquinoline)[5] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of Ketones
This protocol describes a general method for the hydrogenation of ketones to their corresponding secondary alcohols using a ruthenium-based catalyst.
Materials:
-
Ruthenium catalyst (e.g., this compound or a similar Ru(II)-phosphine/NHC complex)
-
Ketone substrate
-
Anhydrous solvent (e.g., methanol, ethanol, or isopropanol)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the ruthenium catalyst (0.1-1.0 mol%) and add it to a dry Schlenk flask or autoclave liner containing a magnetic stir bar.
-
Substrate Addition: Dissolve the ketone substrate (1.0 mmol) in the anhydrous solvent (5-10 mL) and add it to the reaction vessel containing the catalyst.
-
Reaction Setup: Seal the reaction vessel. If using a Schlenk flask, evacuate and backfill with hydrogen gas three times. If using an autoclave, seal the vessel and purge with hydrogen gas.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 bar). Place the reaction vessel in a heating block or oil bath and stir at the desired temperature (typically 40-80 °C).
-
Monitoring the Reaction: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC, HPLC, or TLC.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Hydrogenation of Alkenes
This protocol provides a general method for the reduction of carbon-carbon double bonds.
Materials:
-
Ruthenium catalyst
-
Alkene substrate
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Hydrogen gas
-
Reaction vessel (Schlenk flask or autoclave)
-
Magnetic stirrer
Procedure:
-
Catalyst and Substrate Loading: Under an inert atmosphere, add the ruthenium catalyst (0.01-0.5 mol%) to the reaction vessel. Add the alkene substrate (1.0 mmol) dissolved in the anhydrous solvent (5-10 mL).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize with hydrogen to the desired pressure (typically 1-20 bar).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (25-60 °C) until the reaction is complete.
-
Work-up: Carefully release the hydrogen pressure. The solvent can be removed under reduced pressure, and the product is often pure enough for subsequent use. If necessary, purification can be achieved by filtration through a short plug of silica gel or by column chromatography.
Mandatory Visualizations
Diagram 1: Generalized Catalytic Cycle for Ketone Hydrogenation
Caption: Generalized catalytic cycle for the hydrogenation of a ketone by a ruthenium catalyst.
Diagram 2: Experimental Workflow for a Typical Hydrogenation Reaction
Caption: A standard experimental workflow for performing a laboratory-scale hydrogenation reaction.
References
- 1. Tailor-Made Ruthenium-Triphos Catalysts for the Selective Homogeneous Hydrogenation of Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ru( ii )–N-heterocyclic carbene complexes: synthesis, characterization, transfer hydrogenation reactions and biological determination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05605J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RuCl2(PPh3)3 Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is a versatile catalyst precursor in organic synthesis, facilitating a range of transformations including oxidations, reductions, cyclizations, and cross-coupling reactions.[1] This document provides detailed protocols for specific cross-coupling reactions where RuCl2(PPh3)3 has been effectively employed, with a focus on C-C and C-N bond formation through hydrogen transfer methodologies and radical processes.
While RuCl2(PPh3)3 is a precursor to catalysts for various coupling reactions, detailed protocols for its direct use in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira are less commonly reported compared to its application in C-H activation-based couplings. Therefore, these notes will focus on well-documented protocols for the α-alkylation of ketones and N-alkylation of amines, as well as microwave-assisted atom transfer radical cyclization.
α-Alkylation of Ketones with Primary Alcohols
This protocol describes the regioselective α-alkylation of ketones with primary alcohols catalyzed by RuCl2(PPh3)3. The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offering an efficient and atom-economical method for C-C bond formation.
Reaction Principle
The catalytic cycle involves the ruthenium-catalyzed dehydrogenation of the primary alcohol to an aldehyde. This is followed by an in-situ aldol (B89426) condensation with the ketone to form an α,β-unsaturated ketone. The ruthenium hydride species, formed during the initial dehydrogenation, then reduces the enone intermediate to afford the α-alkylated ketone.
Caption: Catalytic cycle for the α-alkylation of ketones with primary alcohols.
Quantitative Data Summary
The following table summarizes the results for the RuCl2(PPh3)3-catalyzed α-alkylation of various ketones with primary alcohols.[2]
| Entry | Ketone | Alcohol | Product | Yield (%) |
| 1 | Acetophenone | Benzyl alcohol | 1,3-Diphenylpropan-1-one | 82 |
| 2 | Acetophenone | 1-Butanol | 1-Phenylhexan-1-one | 75 |
| 3 | Acetophenone | 1-Hexanol | 1-Phenyl-octan-1-one | 78 |
| 4 | 4'-Methylacetophenone | Benzyl alcohol | 1-(p-tolyl)-3-phenylpropan-1-one | 86 |
| 5 | 4'-Methoxyacetophenone | Benzyl alcohol | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 81 |
| 6 | 4'-Chloroacetophenone | Benzyl alcohol | 1-(4-chlorophenyl)-3-phenylpropan-1-one | 79 |
| 7 | Propiophenone | Benzyl alcohol | 2-Methyl-1,3-diphenylpropan-1-one | 65 |
| 8 | 1-Indanone | Benzyl alcohol | 2-Benzyl-2,3-dihydro-1H-inden-1-one | 72 |
| 9 | 1-Tetralone | Benzyl alcohol | 2-Benzyl-3,4-dihydronaphthalen-1(2H)-one | 76 |
Reaction Conditions: Ketone (1 mmol), primary alcohol (1 mmol), RuCl2(PPh3)3 (0.02 mmol), KOH (1 mmol), 1-dodecene (B91753) (1 mmol) as a hydrogen acceptor, in dioxane (3 mL) at 80°C for 20 h.[2]
Experimental Protocol
-
To a 5 mL screw-capped vial, add the ketone (1.0 mmol), primary alcohol (1.0 mmol), RuCl2(PPh3)3 (19.2 mg, 0.02 mmol), and potassium hydroxide (B78521) (56.1 mg, 1.0 mmol).
-
Add 1-dodecene (168 mg, 1.0 mmol) as a hydrogen acceptor.
-
Add dioxane (3.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired α-alkylated ketone.
N-Alkylation of Amines with Alcohols
RuCl2(PPh3)3 also catalyzes the N-alkylation of amines with alcohols, again proceeding through a "Borrowing Hydrogen" mechanism.[3] This method provides a green alternative to traditional N-alkylation using alkyl halides.
Reaction Principle
The mechanism is analogous to the α-alkylation of ketones. The ruthenium catalyst first oxidizes the alcohol to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the ruthenium hydride species to yield the N-alkylated amine.
References
Application Notes and Protocols: Dichlorotris(triphenylphosphine)ruthenium(II) in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], is a versatile and widely utilized precatalyst in the field of organic synthesis. While not inherently chiral, it serves as a crucial precursor for the in-situ generation of highly effective chiral catalysts for asymmetric transformations. This document provides detailed application notes and protocols for its use in asymmetric synthesis, with a primary focus on the asymmetric transfer hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols which are valuable intermediates in the pharmaceutical industry.
Core Application: Asymmetric Transfer Hydrogenation of Ketones
[RuCl₂(PPh₃)₃] in combination with a chiral ligand, forms a potent catalytic system for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This methodology offers a safer and more convenient alternative to direct hydrogenation, which often requires high-pressure hydrogen gas. The most common hydrogen donors for these reactions are isopropanol (B130326) and formic acid.
A key advantage of using [RuCl₂(PPh₃)₃] is its ability to be combined with a diverse range of chiral ligands, allowing for the fine-tuning of the catalyst to suit specific substrates and achieve high levels of enantioselectivity. The active catalytic species is typically formed in situ through the reaction of the ruthenium complex with the chosen chiral ligand.
Quantitative Data Summary
The following table summarizes the performance of [RuCl₂(PPh₃)₃]-derived catalysts in the asymmetric transfer hydrogenation of various ketones. The data highlights the high yields and excellent enantiomeric excesses (ee) that can be achieved.
| Substrate | Chiral Ligand/Cocatalyst | Hydrogen Donor | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | (oxazolinylferrocenylphosphine) | iPrOH | 80 | High | 99 | [1] |
| Alkyl Aryl Ketones | (oxazolinylferrocenylphosphine) | iPrOH | 80 | High | >99.9 | [1] |
| Alkyl Methyl Ketones | (oxazolinylferrocenylphosphine) | iPrOH | 80 | High | >99.9 | [1] |
| Various Ketones | PNN' Tridentate Ligands | iPrOH | Reflux | High | - | [2][3] |
| β-Substituted α-Oxobutyrolactones | Ruthenium Complex Cat-A | HCOOH/NEt₃ | - | >99 | >99 |
Experimental Protocols
Below are representative protocols for the in-situ preparation of a chiral ruthenium catalyst from [RuCl₂(PPh₃)₃] and its application in the asymmetric transfer hydrogenation of a ketone.
Protocol 1: In-Situ Catalyst Formation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on the reaction described for the asymmetric transfer hydrogenation of acetophenone using an in-situ generated catalyst.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Chiral Ligand (e.g., (S,S)-TsDPEN - N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
Isopropanol (iPrOH), anhydrous
-
Potassium hydroxide (B78521) (KOH) or Sodium isopropoxide
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Catalyst Pre-formation (In-Situ):
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(PPh₃)₃] (e.g., 0.01 mmol).
-
Add the chiral ligand (e.g., (S,S)-TsDPEN, 0.02 mmol).
-
Add anhydrous isopropanol (e.g., 5 mL).
-
The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 1 hour) to allow for the formation of the active chiral catalyst.
-
-
Transfer Hydrogenation Reaction:
-
To the solution containing the in-situ formed catalyst, add the substrate, acetophenone (e.g., 1 mmol).
-
Add a solution of base (e.g., 0.1 M KOH in isopropanol, 0.1 mL).
-
The reaction mixture is stirred at the same temperature (e.g., 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Reaction Mechanism and Workflow
The following diagrams illustrate the general workflow for an asymmetric transfer hydrogenation experiment and a plausible catalytic cycle.
Caption: General workflow for an asymmetric transfer hydrogenation experiment.
References
experimental setup for using RU-0415529 in inert atmosphere
Information regarding the experimental setup for using RU-0415529 in an inert atmosphere is not available.
Extensive searches for the compound "this compound" have yielded no specific information regarding its chemical properties, stability, or any established protocols for its use, particularly under inert atmosphere conditions. No publicly available data sheets, research articles, or patents corresponding to this identifier could be located.
The lack of information prevents the creation of detailed application notes and protocols as requested. The core requirements, including data presentation, experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .
It is recommended that the user verify the compound identifier "this compound" for accuracy. The identifier may be an internal code, a developmental name not yet in the public domain, or a typographical error. If the compound is known by another name or CAS number, providing that information may enable a more successful search for the relevant experimental procedures.
For general guidance on handling air- and moisture-sensitive compounds, researchers are directed to standard laboratory techniques involving the use of gloveboxes or Schlenk lines. These methods typically involve the rigorous drying of glassware, degassing of solvents, and manipulation of reagents under an inert gas stream (e.g., argon or nitrogen) to prevent degradation. However, the specific application of these general techniques to "this compound" cannot be detailed without information on its specific reactivity and stability.
Application Notes and Protocols for Safe Handling and Storage of Dichlorotris(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a coordination complex of ruthenium widely utilized as a catalyst and precursor in organic synthesis.[1][2] Its applications include hydrogenation, oxidation, isomerization, and cross-coupling reactions.[1] Due to its chemical nature, proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity and reactivity of the compound. These notes provide detailed protocols for the safe handling and storage of Dichlorotris(triphenylphosphine)ruthenium(II).
2. Hazard Identification and Safety Precautions
Dichlorotris(triphenylphosphine)ruthenium(II) is classified as hazardous.[3] The primary hazards are harm if swallowed, in contact with skin, or if inhaled.[3][4]
Signal Word: Warning[4]
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
3. Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for Dichlorotris(triphenylphosphine)ruthenium(II).
| Property | Value | References |
| CAS Number | 15529-49-4 | [4][6] |
| Molecular Formula | C₅₄H₄₅Cl₂P₃Ru | |
| Molecular Weight | 958.83 g/mol | |
| Appearance | Chocolate brown solid | [1][2] |
| Stability | Stable under normal conditions. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3][7] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus, Hydrogen chloride gas. | [3] |
4. Experimental Protocols
4.1. Personal Protective Equipment (PPE) Protocol
Before handling Dichlorotris(triphenylphosphine)ruthenium(II), the following PPE must be worn:
-
Eye Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4][7]
-
Hand Protection: Wear appropriate chemical-resistant protective gloves.[3][4][7]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[3][4][7]
-
Respiratory Protection: For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4][7] When facing concentrations above the exposure limit, a full-face respirator is necessary.[5]
4.2. Handling Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3][4]
-
General Handling:
4.3. Storage Protocol
-
General Storage:
-
Long-Term Storage: For long-term storage, it is recommended to store the container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a freezer to minimize thermal and photochemical decomposition.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][7]
4.4. Spill and Waste Disposal Protocol
-
Spill Cleanup:
-
Waste Disposal:
4.5. First-Aid Measures Protocol
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3][4][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[3][4][7]
-
Ingestion: Clean mouth with water and get medical attention.[3][4][7]
5. Mandatory Visualizations
The following diagram illustrates the logical workflow for the safe handling and storage of Dichlorotris(triphenylphosphine)ruthenium(II).
Caption: Workflow for safe handling and storage of RuCl₂(PPh₃)₃.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikiwand [wikiwand.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. echemi.com [echemi.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: RuCl2(PPh3)3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl2(PPh3)3], is a versatile homogeneous catalyst with wide applications in organic synthesis.[1] It is effective in facilitating a variety of transformations, including oxidations, reductions, cross-coupling reactions, and isomerizations.[2] This document provides detailed application notes and protocols for the use of RuCl2(PPh3)3 in several key chemical reactions.
Oxidation of Alcohols
RuCl2(PPh3)3 is a highly effective pre-catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[2] These reactions can be carried out using various oxidizing agents, such as acetone (B3395972), N-methylmorpholine N-oxide (NMO), or tert-butyl hydroperoxide.[1][2][3]
Reaction Conditions for Alcohol Oxidation
| Substrate | Oxidant | Co-catalyst/Base | Solvent | Temperature | Catalyst Loading (mol%) | Reaction Time (h) | Product | Yield (%) |
| 1-Phenylethanol (B42297) | Acetone | K2CO3 | Acetone | Reflux | 10 | 1 - 2 | Acetophenone (B1666503) | Varies |
| Secondary Alcohols (e.g., Cyclohexanol, 1-Phenylethanol, 2-Propanol) | N-methylmorpholine N-oxide (NMO) | - | DMF | 35°C | Catalytic amount | Varies | Corresponding Ketones | - |
| Alcohols | tert-Butyl hydroperoxide | - | - | Room Temperature | Catalytic amount | - | Aldehydes or Ketones | - |
Experimental Protocol: Oxidation of 1-Phenylethanol to Acetophenone[3]
This protocol details the oxidation of 1-phenylethanol using RuCl2(PPh3)3 as a pre-catalyst with acetone as both the solvent and hydrogen acceptor.
Materials:
-
RuCl2(PPh3)3
-
1-Phenylethanol
-
Potassium Carbonate (K2CO3)
-
Anhydrous Acetone
-
Mesitylene (B46885) (internal standard)
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Inert atmosphere glove box
-
Magnetic stir bar
Procedure:
-
Inside an inert atmosphere glove box, charge a 100 mL three-necked round-bottom flask with RuCl2(PPh3)3 (1.2 x 10⁻⁴ moles) and K2CO3 (1.0 x 10⁻³ moles).
-
Add a magnetic stir bar to the flask.
-
In a separate vial, prepare a solution of 1-phenylethanol (1.0 x 10⁻³ moles) and mesitylene (1.0 x 10⁻³ moles) in 15 mL of dry acetone.
-
Add the acetone solution to the round-bottom flask. The solution should turn a yellow/brown color. A green solution indicates oxidation of the catalyst.
-
Attach a reflux condenser to the central neck of the flask and stopper the other two necks.
-
Remove the apparatus from the glove box and set it up for reflux under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by taking aliquots at 1 and 2 hours and analyzing them by ¹H NMR to determine the percent yield of acetophenone relative to the mesitylene internal standard.
Catalytic Cycle for Alcohol Dehydrogenation
Caption: Proposed catalytic cycle for the dehydrogenation of alcohols.
Hydrogenation and Transfer Hydrogenation
RuCl2(PPh3)3 is a precursor for catalysts used in the hydrogenation of a wide range of functional groups, including alkenes, nitro compounds, ketones, and imines.[2] It is also employed in transfer hydrogenation reactions, where a hydrogen donor molecule, such as isopropanol, is used instead of hydrogen gas.[4]
Reaction Conditions for Hydrogenation and Transfer Hydrogenation
| Reaction Type | Substrate | Hydrogen Source | Base/Additive | Solvent | Temperature (°C) | Pressure | Catalyst Loading (mol%) | Product |
| Hydrogenation | Quinolines | H₂ | - | - | 140 - 167 | 5.0 - 6.5 atm | - | 1,2,3,4-Tetrahydroquinolines |
| Transfer Hydrogenation | Ketones | 2-Propanol | (CH₃)₂CHONa | 2-Propanol | Reflux | - | - | Secondary Alcohols |
Experimental Protocol: Transfer Hydrogenation of Ketones[4]
This protocol describes a general procedure for the transfer hydrogenation of ketones to secondary alcohols.
Materials:
-
RuCl2(PPh3)3 or a derivative complex
-
Ketone substrate
-
2-Propanol (reagent and solvent)
-
Sodium isopropoxide ((CH₃)₂CHONa)
-
Reaction vessel suitable for reflux
Procedure:
-
To a reaction vessel, add the ruthenium catalyst, the ketone substrate, and sodium isopropoxide.
-
Add 2-propanol as the solvent and hydrogen source.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography if necessary.
General Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation reactions.
Reductive Amination
RuCl2(PPh3)3 can catalyze the synthesis of primary amines from ketones via reductive amination.[5] This reaction typically involves ammonia (B1221849) and hydrogen gas.
Reaction Conditions for Reductive Amination of Ketones[5]
| Substrate (Ketone) | Amine Source | Hydrogen Source | Solvent | Temperature (°C) | Pressure (NH₃ / H₂) | Catalyst Loading (mol%) | Reaction Time (h) |
| Various Ketones | NH₃ | H₂ | t-Amyl alcohol | 130 | 5-7 bar / 40 bar | 1 - 3 | 24 - 30 |
Experimental Protocol: Reductive Amination of a Ketone[5]
This protocol outlines a general procedure for the synthesis of branched primary amines from ketones.
Materials:
-
RuCl2(PPh3)3
-
Ketone substrate
-
t-Amyl alcohol
-
Ammonia (gas)
-
Hydrogen (gas)
-
High-pressure autoclave reactor
Procedure:
-
In a suitable liner for the autoclave, add the ketone (0.5 mmol) and RuCl2(PPh3)3 (1-3 mol%).
-
Add t-amyl alcohol (1.5 mL) as the solvent.
-
Place the liner in the autoclave.
-
Seal the autoclave and purge it with nitrogen gas.
-
Pressurize the autoclave with ammonia gas (5-7 bar).
-
Pressurize with hydrogen gas (40 bar).
-
Heat the reactor to 130°C and stir for 24-30 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and isolate the product. The product can be isolated as the free amine or converted to its hydrochloride salt for easier handling and purification.
Proposed Mechanism for Reductive Amination
References
Application Notes and Protocols: Solubility of Dichlorotris(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotris(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₃, is a key coordination complex and catalyst in a wide array of organic syntheses. Its efficacy in homogeneous catalysis is critically dependent on its solubility in various organic solvents. Understanding the solubility profile of this complex is essential for optimizing reaction conditions, managing catalyst loading, and ensuring the reproducibility of synthetic protocols. This document provides a summary of its known solubility characteristics, a detailed protocol for quantitative solubility determination, and a discussion of the factors influencing its solubility.
Qualitative Solubility Data
Dichlorotris(triphenylphosphine)ruthenium(II) is a chocolate brown solid. Its solubility is largely dictated by the polarity of the solvent. It is generally soluble in many organic solvents and insoluble in water.[1][2][3]
Table 1: Qualitative Solubility of Dichlorotris(triphenylphosphine)ruthenium(II) in Common Solvents
| Solvent Category | Solvent Name | Solubility Description |
| Halogenated | Dichloromethane | Soluble |
| Chloroform | Very slightly soluble (with dissociation)[2][4][5] | |
| Aromatic | Benzene | Soluble[1] |
| Toluene | Very slightly soluble (with dissociation)[2][4][5] | |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Diethyl Ether | Data not readily available | |
| Ketones | Acetone | Very slightly soluble (with dissociation)[2][4][5] |
| Alcohols | Ethanol | Very slightly soluble (with dissociation)[2][4][5] |
| Methanol | Data not readily available | |
| Esters | Ethyl Acetate | Very slightly soluble (with dissociation)[2][4][5] |
| Aqueous | Water | Insoluble[2][3] |
Note: "Very slightly soluble (with dissociation)" suggests that the complex may not form a simple solution but might undergo some form of chemical change, such as ligand exchange with the solvent.
Experimental Protocol: Quantitative Solubility Determination
This protocol details the widely accepted "shake-flask" method for determining the quantitative solubility of dichlorotris(triphenylphosphine)ruthenium(II) in a specific solvent at a controlled temperature.
Materials and Equipment:
-
Dichlorotris(triphenylphosphine)ruthenium(II)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Spatula
-
Scintillation vials or flasks with airtight caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC, ICP-MS)
-
Pipettes and general laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of dichlorotris(triphenylphosphine)ruthenium(II) to a pre-weighed vial. The excess is crucial to ensure that the solution becomes saturated.
-
Record the initial mass of the complex.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in constant contact with the excess solid.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of the Solute:
-
Determine the concentration of the dissolved dichlorotris(triphenylphosphine)ruthenium(II) in the filtered solution using a suitable analytical method. UV-Vis spectrophotometry is often a good choice for colored complexes, provided a calibration curve is prepared.
-
For UV-Vis: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the instrument. Measure the absorbance at the wavelength of maximum absorbance (λmax) for the complex.
-
Gravimetric Method (alternative): Carefully evaporate the solvent from the volumetric flask containing the filtered solution under reduced pressure or in a fume hood. Weigh the flask containing the dried residue. The mass of the dissolved complex is the difference between the final and initial weights of the flask.
-
-
-
Calculation of Solubility:
-
Calculate the solubility using the data obtained. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
From UV-Vis Data:
-
Solubility (mol/L) = (Concentration from calibration curve) x (Dilution factor)
-
-
From Gravimetric Data:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) x 100
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for dichlorotris(triphenylphosphine)ruthenium(II) and the chosen solvent before starting the experiment.
Visualizations
Caption: Workflow for determining the quantitative solubility of a solid compound.
Caption: Key factors that influence the solubility of the ruthenium complex.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
Application Notes and Protocols for Ruthenium-Catalyzed Polymerization
A Representative Guide to Ring-Opening Metathesis Polymerization (ROMP)
Disclaimer: The specific identifier "RU-0415529" does not correspond to a publicly documented or commercially available chemical entity based on extensive searches. It is likely an internal designation for a proprietary research compound. Therefore, these application notes provide a detailed, step-by-step guide for a representative and widely used class of ruthenium-catalyzed polymerization: Ring-Opening Metathesis Polymerization (ROMP) using a first-generation Grubbs catalyst. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Ruthenium-Catalyzed ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes a transition metal catalyst, typically based on ruthenium, to polymerize cyclic olefins. The process is valued for its functional group tolerance, controlled polymerization kinetics, and ability to produce polymers with diverse architectures. Grubbs catalysts, a family of ruthenium-based complexes, are among the most common and versatile catalysts for this reaction.
Mechanism of Action: The polymerization is initiated by the reaction of the ruthenium alkylidene catalyst with a cyclic olefin. This reaction proceeds through a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and form a new alkylidene species that continues to propagate the polymerization.
Experimental Data and Parameters
The success of a ROMP reaction is dependent on several factors, including the choice of catalyst, monomer, solvent, and reaction conditions. The following table summarizes typical quantitative data for the polymerization of a common monomer, norbornene, using a first-generation Grubbs catalyst.
| Parameter | Value | Conditions |
| Catalyst Loading | 0.1 mol% | Relative to monomer |
| Monomer Concentration | 1 M | In Dichloromethane (DCM) |
| Reaction Temperature | 25 °C | Room Temperature |
| Reaction Time | 1-2 hours | For high conversion |
| Polymer Dispersity (Đ) | 1.1 - 1.3 | Indicative of a controlled polymerization |
| Polymer Molecular Weight | Controllable by monomer-to-catalyst ratio | Higher ratio leads to higher molecular weight |
Experimental Protocol: ROMP of Norbornene
This protocol details the steps for the polymerization of norbornene using a first-generation Grubbs catalyst.
Materials:
-
First-Generation Grubbs Catalyst (CAS No. 172222-30-9)
-
Norbornene (CAS No. 498-66-8)
-
Dichloromethane (DCM), anhydrous
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Stir plate and stir bars
-
Glassware (Schlenk flask, syringes, cannula)
Procedure:
-
Preparation of Monomer and Catalyst Solutions:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs catalyst in anhydrous DCM (e.g., 1 mg/mL).
-
Prepare a solution of norbornene in anhydrous DCM at the desired concentration (e.g., 1 M).
-
-
Polymerization Reaction:
-
In a Schlenk flask under an inert atmosphere, add the desired volume of the norbornene solution.
-
Stir the solution at room temperature.
-
Using a syringe, rapidly inject the required amount of the Grubbs catalyst stock solution into the stirring monomer solution to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed for the desired time (typically 1-2 hours). The solution may become more viscous as the polymer forms.
-
-
Quenching the Reaction:
-
After the desired reaction time, add a small amount of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) to quench the polymerization.
-
Stir the mixture for 20-30 minutes.
-
-
Isolation of the Polymer:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
The polymer will precipitate as a white solid.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
-
Visualizing the Workflow and Mechanism
Workflow for RU-Catalyzed ROMP
A schematic overview of the experimental workflow for ROMP.
Simplified ROMP Catalytic Cycle
Simplified catalytic cycle for Ring-Opening Metathesis Polymerization.
These application notes provide a foundational understanding and a practical starting point for conducting ruthenium-catalyzed Ring-Opening Metathesis Polymerization. Researchers should adapt and optimize the described protocols based on their specific monomer, desired polymer characteristics, and available laboratory equipment. Always consult relevant safety data sheets (SDS) for all chemicals used.
Troubleshooting & Optimization
troubleshooting low yield in RuCl2(PPh3)3 catalyzed reactions
Welcome to the technical support center for troubleshooting reactions catalyzed by dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2(PPh3)3]. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low reaction yields.
Troubleshooting Guide
Low yields in reactions catalyzed by RuCl2(PPh3)3 can arise from a variety of factors, ranging from reagent quality to catalyst stability. This section provides a systematic approach to diagnosing and solving these issues.
Question 1: My reaction is giving a low yield. Where should I start troubleshooting?
When encountering a low yield, it's essential to systematically investigate potential causes. We recommend following a logical workflow to diagnose the issue efficiently.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low yields.
Question 2: How do I ensure my reagents and solvents are not the problem?
The quality of your starting materials and solvents is critical. Impurities can poison the catalyst or participate in side reactions.
Answer:
-
Substrate Purity: Ensure your substrates are pure. If necessary, purify them by recrystallization, distillation, or column chromatography.
-
Solvent Quality: Use anhydrous and deoxygenated solvents. Traces of water or oxygen can negatively impact the catalyst's activity. It is recommended to use solvents from a solvent purification system or to distill them from appropriate drying agents.
-
Reagent Compatibility: Verify that all reagents, including any additives like bases, are compatible with the catalyst and reaction conditions.
Question 3: My RuCl2(PPh3)3 catalyst is old. Could it be inactive?
RuCl2(PPh3)3 can be sensitive to air and moisture, leading to decomposition and loss of activity over time.
Answer: The catalyst should be a brown solid. A green-colored solid suggests oxidation has occurred, which may result in reduced catalytic activity.[1] It is crucial to store the catalyst under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas backfill).
To test the activity of a questionable batch of catalyst, you can run a standard control reaction that is known to proceed with high yield and compare the results with a new batch of catalyst.
Experimental Protocol: Catalyst Activity Test
This protocol describes a simple test for the catalytic activity of RuCl2(PPh3)3 in the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503).[1]
-
Preparation (in a glovebox):
-
To a 100 mL round-bottom flask, add RuCl2(PPh3)3 (0.012 mmol, 10 mol%), K2CO3 (1.0 mmol), and a magnetic stir bar.
-
In a separate vial, prepare a solution of 1-phenylethanol (1.0 mmol) and an internal standard such as mesitylene (B46885) (1.0 mmol) in 15 mL of dry acetone (B3395972).
-
-
Reaction:
-
Add the acetone solution to the round-bottom flask. The solution should turn a yellow/brown color.
-
Seal the flask and stir the reaction at a controlled temperature (e.g., reflux).
-
-
Analysis:
-
After 1 and 2 hours, take aliquots of the reaction mixture.
-
Analyze the aliquots by ¹H NMR or GC to determine the percent conversion of 1-phenylethanol to acetophenone by comparing the product peaks to the internal standard.
-
-
Evaluation:
Question 4: What are the common catalyst deactivation pathways for RuCl2(PPh3)3?
Catalyst deactivation can occur through various mechanisms depending on the reaction type and conditions.
Answer: Several deactivation pathways have been identified for RuCl2(PPh3)3:
-
Formation of Ruthenium(0) Nanoparticles: In hydrogen transfer reactions, especially with alcohol donors at high temperatures, the RuCl2(PPh3)3 pre-catalyst can be reduced to ruthenium(0) nanoparticles.[2][3] While these nanoparticles can be the true catalytic species, they may agglomerate into larger, inactive assemblies, leading to a drop in reaction rate over time.[2][3]
-
Formation of Inactive Carbonyl Complexes: In reactions involving carbon monoxide or sources that can generate it (like the decomposition of formic acid or alcohols), stable and catalytically inactive ruthenium carbonyl complexes can form.[4][5] For example, in the hydroformylation of propene, inactive species such as HRuCl(CO)2(PPh3)2 and RuCl2(CO)2(PPh3)2 have been isolated.[5]
-
Oxidation: As mentioned, RuCl2(PPh3)3 is sensitive to air and can be oxidized to inactive species.[1] Reactions must be carried out under an inert atmosphere.
Caption: Potential deactivation pathways for RuCl2(PPh3)3 catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions using RuCl2(PPh3)3?
RuCl2(PPh3)3 is typically a pre-catalyst that forms the active species under the reaction conditions. For many reactions, such as hydrogenations and transfer hydrogenations, a ruthenium hydride species like HRuCl(PPh3)3 is the active catalyst.[4][6] This can be formed by the reaction of the pre-catalyst with a hydrogen source (e.g., H2, isopropanol) and often a base.
Q2: How does the choice of solvent affect the reaction?
The solvent can have a significant impact on the reaction outcome. For instance, in catalytic amination reactions, higher activity has been observed in nonpolar solvents like toluene (B28343) compared to more polar solvents like THF.[7] It is often beneficial to screen a variety of solvents to find the optimal one for your specific transformation.
Q3: Can excess triphenylphosphine (B44618) inhibit the reaction?
Yes, in some cases, the dissociation of a triphenylphosphine (PPh3) ligand is the first step in the catalytic cycle.[8] In such scenarios, adding excess PPh3 to the reaction mixture can inhibit the reaction by shifting the equilibrium away from the active, coordinatively unsaturated species. However, in other cases, excess ligand can help stabilize the catalyst. The effect of added ligand should be determined empirically.
Q4: What are typical catalyst loadings for RuCl2(PPh3)3?
Catalyst loading can vary significantly depending on the specific reaction. It is common to see loadings ranging from 0.1 mol% to 10 mol%. For initial experiments, a loading of 1-2 mol% is a reasonable starting point. If the reaction is slow or gives a low yield, increasing the catalyst loading may be beneficial, though this also increases costs and can lead to more side reactions.
Data Summary: Typical Reaction Parameters
The following table summarizes typical ranges for key reaction parameters. Optimal conditions will vary based on the specific substrates and reaction type.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 10 mol% | Higher loadings may be needed for challenging substrates. |
| Temperature | Room Temp. - 150 °C | Reaction kinetics are temperature-dependent. |
| Solvent | Toluene, THF, DMF, Alcohols | Solvent choice can influence catalyst activity and solubility.[7] |
| Base (if required) | K2CO3, NaOH, Et3N | Often used in hydrogenation and transfer hydrogenation reactions. |
| Atmosphere | Inert (N2 or Ar) | Essential to prevent catalyst oxidation.[1] |
This guide provides a starting point for troubleshooting low yields in your RuCl2(PPh3)3 catalyzed reactions. By systematically working through these common issues, you can improve your reaction outcomes and achieve your desired results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The true catalyst in hydrogen transfer reactions with alcohol donors in the presence of RuCl2(PPh3)3 is ruthenium(0) nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
improving the efficiency of Dichlorotris(triphenylphosphine)ruthenium(II) catalyst
Welcome to the technical support center for Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], a versatile catalyst in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance the efficiency of your catalytic reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments with RuCl₂(PPh₃)₃, offering potential causes and recommended solutions in a straightforward question-and-answer format.
Issue 1: Low or No Catalytic Activity
Q: My reaction is showing poor conversion or is not proceeding at all. What are the likely causes and how can I address them?
A: Low or no catalytic activity is a frequent challenge. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity/Decomposition | The catalyst is sensitive to air and moisture.[1] A color change from the characteristic chocolate brown to green can indicate oxidation.[1] Ensure all manipulations are performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.[1] Use freshly distilled and thoroughly degassed anhydrous solvents. |
| Inappropriate Solvent Choice | Strongly coordinating solvents (e.g., DMF, DMSO, acetonitrile) can bind to the ruthenium center and inhibit substrate coordination.[2] |
| Presence of Impurities | Water or peroxides in solvents, as well as impurities in the substrates, can deactivate the catalyst.[2] Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for efficient catalyst turnover. |
| Inefficient Catalyst Activation | RuCl₂(PPh₃)₃ is a precatalyst and may require activation to enter the catalytic cycle. |
Issue 2: Reaction Stalls or Shows Incomplete Conversion
Q: My reaction starts but then slows down or stops before all the starting material is consumed. What could be the problem?
A: Reaction stalling often points towards catalyst deactivation during the experiment.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The active catalytic species may be unstable under the reaction conditions, leading to decomposition over time. This can be caused by prolonged exposure to high temperatures or reactive intermediates. |
| Product Inhibition | The reaction product may coordinate to the ruthenium center more strongly than the substrate, leading to a decrease in the effective catalyst concentration. |
| Ligand Dissociation/Decomposition | At elevated temperatures, the triphenylphosphine (B44618) ligands can dissociate from the ruthenium center, leading to the formation of less active or inactive species. |
Issue 3: Inconsistent Reaction Yields
Q: I am observing significant variability in my reaction yields between different runs, even with the same procedure. What could be the cause?
A: Inconsistent yields often stem from subtle variations in reaction setup and reagent quality.
| Potential Cause | Recommended Solution |
| Variable Catalyst Quality | The purity and activity of the catalyst can vary between batches, especially if it is old or has been improperly stored. |
| Inconsistent Inert Atmosphere | Minor leaks in the reaction setup can introduce enough oxygen or moisture to partially deactivate the catalyst. |
| Variability in Reagent Purity | The purity of substrates, reagents, and especially the solvent can fluctuate between batches, introducing varying amounts of catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: What is the appearance of high-quality Dichlorotris(triphenylphosphine)ruthenium(II) and what are the signs of decomposition?
A1: High-quality RuCl₂(PPh₃)₃ is a chocolate brown crystalline solid. A color change to green is a common indicator of oxidation and decomposition. The presence of black insoluble particles may also suggest the formation of ruthenium metal, indicating catalyst degradation.
Q2: How should I properly store and handle the catalyst?
A2: Due to its air and moisture sensitivity, RuCl₂(PPh₃)₃ should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a sealed Schlenk tube). For long-term storage, it is advisable to keep it in a freezer and protected from light to minimize thermal and photochemical decomposition. All handling of the solid and its solutions should be carried out under an inert atmosphere.
Q3: My catalyst is old and I suspect it is impure. How can I purify it?
A3: A common impurity in aged samples is triphenylphosphine oxide, formed from the oxidation of the phosphine (B1218219) ligands. A potential purification method involves dissolving the impure catalyst in a minimum amount of a suitable solvent like acetonitrile, filtering off any insoluble material, and then inducing crystallization by slow diffusion of a less polar solvent like diethyl ether.
Q4: What are common methods to activate the RuCl₂(PPh₃)₃ precatalyst?
A4: Activation of RuCl₂(PPh₃)₃ often involves the generation of a coordinatively unsaturated and more reactive species. This can be achieved through various methods depending on the specific reaction:
-
Ligand Dissociation: Heating the reaction mixture can promote the dissociation of a triphenylphosphine ligand to open up a coordination site.
-
Use of Additives: The addition of a base can facilitate the formation of active hydride species. In some cross-coupling reactions, the use of a Lewis acid has been shown to enhance catalytic activity.
-
In situ Reduction: For certain transformations, the addition of a reducing agent may be necessary to generate the active catalytic species.
Q5: Can a deactivated catalyst be regenerated?
A5: While regeneration of homogeneous catalysts can be challenging, a general approach for supported ruthenium catalysts involves heating the deactivated catalyst under reduced pressure in an inert atmosphere, followed by a reduction step, for example, with hydrogen at elevated temperatures. The feasibility of this method for a specific deactivated homogeneous RuCl₂(PPh₃)₃ sample would need to be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Under Inert Atmosphere
This protocol outlines a general workflow for setting up a reaction using the air-sensitive RuCl₂(PPh₃)₃ catalyst.
General workflow for a catalytic reaction.
Protocol 2: Catalyst Activation with a Base
For reactions requiring a basic additive for catalyst activation (e.g., some hydrogenation or transfer hydrogenation reactions).
Catalyst activation workflow with a base.
Data Presentation
The efficiency of RuCl₂(PPh₃)₃ is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can influence the outcome of a catalytic reaction.
Table 1: Influence of Solvent on Catalytic Activity
| Solvent | Polarity | Coordinating Ability | General Applicability |
| Toluene | Non-polar | Low | Excellent for a wide range of reactions, especially those requiring higher temperatures. |
| Benzene | Non-polar | Low | Similar to toluene, good general solvent. |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate | Commonly used, but can coordinate to the metal center and may require higher catalyst loading or temperature. |
| Dichloromethane (DCM) | Polar aprotic | Low | Suitable for reactions at or below room temperature. Can be reactive at higher temperatures. |
| Acetonitrile | Polar aprotic | High | Generally avoided as it strongly coordinates to the catalyst, often leading to inhibition. |
| Dimethylformamide (DMF) | Polar aprotic | High | Not recommended due to strong coordination and potential for decomposition at higher temperatures. |
Table 2: Effect of Additives on Catalyst Performance
| Additive Type | Example | Function | Typical Reactions |
| Base | KOH, NaOEt, Et₃N | Promotes the formation of active ruthenium hydride species. | Hydrogenation, transfer hydrogenation, N-alkylation of amines with alcohols. |
| Lewis Acid | AlCl₃, ZnCl₂ | Can activate substrates or facilitate C-H activation. | Cross-coupling of alcohols. |
| Co-catalyst | CuI, Zinc powder | Can participate in redox cycles or act as a reducing agent to maintain the active catalyst state. | Selective deuteration. |
Signaling Pathways and Logical Relationships
The activation of the precatalyst and its entry into the catalytic cycle is a critical step for achieving high efficiency.
Catalyst activation and deactivation pathways.
References
common side reactions with RU-0415529 and how to avoid them
A comprehensive search for publicly available information on a compound with the identifier "RU-0415529" has yielded no relevant results. Consequently, it is not possible to provide a technical support center with troubleshooting guides and FAQs regarding its side reactions or experimental use.
Extensive searches have been conducted to locate data on the safety profile, adverse effects, and common experimental challenges associated with this compound. However, there is no scientific literature, patent documentation, or clinical trial information indexed under this identifier. The designation "this compound" does not appear in established chemical or pharmaceutical databases.
This lack of information prevents the creation of the requested resources, which would include:
-
Troubleshooting Guides and FAQs: Without documented side reactions or experimental issues, it is impossible to create a guide for avoidance and mitigation.
-
Quantitative Data Summaries: No data exists to be summarized in tabular format.
-
Detailed Experimental Protocols: No published studies are available from which to extract methodologies.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and associated biological pathways of an undocumented compound are unknown, making visualization impossible.
It is possible that "this compound" may be an internal, non-public compound code, a newly synthesized molecule yet to be described in literature, or a typographical error.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: Please double-check the identifier for accuracy. It is crucial to ensure that the designation is correct and complete.
-
Consult Internal Documentation: If this compound is part of an internal research program, please refer to the internal documentation and safety data sheets (SDS) for information regarding its properties and handling.
-
Contact the Source/Supplier: If the compound was obtained from a specific laboratory or commercial vendor, they should be contacted directly to request any available information on its characteristics and potential hazards.
Should a corrected or alternative public identifier be available for this compound, we will be able to initiate a new search and provide the requested technical support materials.
deactivation of RuCl2(PPh3)3 catalyst and regeneration methods
Welcome to the technical support center for Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a focus on catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: My reaction solution has turned green. What does this indicate?
A green-colored reaction solution is a common visual indicator that the Ru(II) catalyst, RuCl₂(PPh₃)₃, has been oxidized to a higher oxidation state, likely Ru(III) or Ru(IV).[1] This oxidation leads to the deactivation of the catalyst.
Q2: What are the primary causes of RuCl₂(PPh₃)₃ deactivation?
The deactivation of RuCl₂(PPh₃)₃ can occur through several mechanisms:
-
Oxidation: Exposure to air or other oxidizing agents in the reaction mixture can oxidize the active Ru(II) center to inactive Ru(III) or Ru(IV) species.[1][2]
-
Formation of Inactive Complexes: In the presence of certain reagents, such as N-methylmorpholine N-oxide (NMO), an inactive oxo-complex of Ru(IV) can form. Over extended reaction times, a triphenylphosphine (B44618) oxide complex of Ru(II) may also form, which is catalytically inactive.[2]
-
Reduction to Ru(0) Nanoparticles: In reactions involving alcohol donors, particularly at elevated temperatures, RuCl₂(PPh₃)₃ can be reduced to Ru(0) nanoparticles. While these nanoparticles can be the true catalytic species in some hydrogen transfer reactions, they are prone to agglomeration into larger, inactive assemblies.
-
Ligand Dissociation/Decomposition: The triphenylphosphine (PPh₃) ligands can dissociate from the metal center. If these ligands are consumed or degraded, the catalyst's stability and activity can be compromised.
Q3: How can I minimize catalyst deactivation during my experiment?
To maintain the catalytic activity of RuCl₂(PPh₃)₃, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[1] Using dry, degassed solvents and reagents will also help to prevent oxidation and other deactivating side reactions.
Q4: I suspect my catalyst has deactivated. How can I confirm this?
A significant decrease in the reaction rate or a complete stall of the reaction is a primary indicator of catalyst deactivation. The aforementioned color change to green is a strong visual clue of oxidation.[1] To quantitatively assess the catalyst's activity, you can calculate the Turnover Frequency (TOF). A lower than expected TOF suggests a loss of catalytic activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Slow or stalled reaction | Catalyst deactivation due to oxidation. | Ensure all solvents and reagents are dry and degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Formation of inactive Ru(0) nanoparticles and their aggregation. | Consider adding stabilizing agents such as surface-active agents or activated carbon to inhibit nanoparticle agglomeration. Note that this may reduce the observed activity. | |
| Insufficient catalyst loading. | Verify the catalyst concentration. If necessary, increase the catalyst loading incrementally. | |
| Reaction solution is green | Oxidation of the Ru(II) center to higher oxidation states. | The catalyst has likely deactivated. The reaction will need to be stopped and the catalyst regenerated or replaced. |
| Formation of a precipitate | Agglomeration of Ru(0) nanoparticles. | This indicates catalyst deactivation through aggregation. The catalyst will need to be regenerated or replaced. |
| Low solubility of the catalyst in the chosen solvent. | Ensure the solvent is appropriate for the reaction and the catalyst is fully dissolved at the reaction temperature. | |
| Low product yield | Catalyst deactivation. | Refer to the solutions for "Slow or stalled reaction". |
| Sub-optimal reaction conditions. | Systematically vary the temperature, pressure, and reaction time to optimize for your specific substrate. | |
| Presence of impurities in starting materials. | Purify all starting materials and solvents before use. |
Catalyst Activity and Regeneration Data
The activity of the RuCl₂(PPh₃)₃ catalyst can be quantified by its Turnover Frequency (TOF). A decrease in TOF over time is indicative of deactivation. While specific quantitative data for the regeneration of homogeneous RuCl₂(PPh₃)₃ is not extensively published, the goal of regeneration is to restore the TOF to its initial value.
| Catalyst State | Typical Appearance | Relative Activity (TOF) |
| Active RuCl₂(PPh₃)₃ | Brown/Yellow solution | High |
| Oxidized (Deactivated) | Green solution | Low to None |
| Regenerated RuCl₂(PPh₃)₃ | Brown/Yellow solution | Restored to High |
Experimental Protocols
Protocol for Quantifying Catalyst Activity using Turnover Frequency (TOF)
This protocol is adapted from an undergraduate advanced inorganic chemistry experiment and is useful for assessing the initial activity of your catalyst and its activity after a reaction or regeneration.[1]
Materials:
-
RuCl₂(PPh₃)₃ catalyst
-
Substrate (e.g., 1-phenylethanol)
-
Internal standard (e.g., mesitylene)
-
Base (e.g., K₂CO₃)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
In an inert atmosphere glovebox, charge a round bottom flask with RuCl₂(PPh₃)₃, K₂CO₃, and a stir bar.
-
In a separate vial, dissolve the substrate and the internal standard in dry acetone.
-
Add the acetone solution to the round bottom flask. The solution should be yellow/brown.
-
Attach a reflux condenser and heat the reaction under a positive pressure of nitrogen gas.
-
At specific time intervals (e.g., 1 and 2 hours), take aliquots of the reaction mixture.
-
Prepare an NMR sample of the aliquot in CDCl₃.
-
Determine the percent yield of the product using ¹H NMR by integrating the product peaks relative to the internal standard peaks.
-
Calculate the TOF using the following equation: TOF = (moles of product) / (moles of catalyst) / (time in hours) [1]
Protocol for Regeneration of Deactivated (Oxidized) RuCl₂(PPh₃)₃
This is a general protocol for the chemical reduction of the deactivated, oxidized (green) catalyst back to the active Ru(II) state. The choice of reducing agent may need to be optimized for your specific system.
Materials:
-
Deactivated Ru catalyst (green solution or isolated solid)
-
A suitable reducing agent (e.g., hydrazine, N-methyl morpholine, or ascorbic acid)
-
An appropriate solvent (e.g., ethanol, methanol, or THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
If the deactivated catalyst is in solution, it can be used directly. If it has been isolated, dissolve it in a suitable solvent under an inert atmosphere.
-
Add a mild reducing agent to the solution. The amount of reducing agent should be stoichiometric or in slight excess relative to the ruthenium complex.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reduction can be monitored by the color change from green back to brown/yellow.
-
Once the reduction is complete, the regenerated catalyst can be used in situ for the next reaction, or the solvent can be removed under vacuum to isolate the solid catalyst.
-
If triphenylphosphine oxide is a suspected byproduct, the regenerated catalyst can be purified by washing with diethyl ether or by recrystallization from a solvent system like acetonitrile/diethyl ether.
Visualizing Deactivation and Regeneration Pathways
Catalyst Deactivation Pathway
Caption: Deactivation pathways of RuCl₂(PPh₃)₃ catalyst.
Catalyst Regeneration Workflow
Caption: Workflow for the regeneration of deactivated RuCl₂(PPh₃)₃.
References
Technical Support Center: Optimizing Reactions with Dichlorotris(triphenylphosphine)ruthenium(II)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperatures for experiments involving Dichlorotris(triphenylphosphine)ruthenium(II), commonly known as RuCl₂(PPh₃)₃.
Troubleshooting Guides
This section addresses common issues encountered during reactions catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II), with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step. For hydrogen transfer reactions, temperatures around 82°C have been shown to be effective. |
| Catalyst Decomposition: The reaction temperature is too high, leading to the thermal degradation of the catalyst. A TGA analysis of a related ruthenium polymetallayne precursor suggests that decomposition processes for such complexes can begin around 200-300°C. | Reduce the reaction temperature. If high temperatures are necessary, consider using a more thermally stable catalyst or a continuous flow setup to minimize the catalyst's exposure time to high temperatures. | |
| Formation of Inactive Species: At elevated temperatures, especially in the presence of alcohol solvents, RuCl₂(PPh₃)₃ can be reduced to ruthenium(0) nanoparticles. While potentially catalytically active themselves, their formation changes the nature of the catalyst and can lead to aggregation and deactivation. | If the intention is to use the Ru(II) complex as the catalyst, operate at lower temperatures. If the formation of Ru(0) nanoparticles is desired, higher temperatures (e.g., boiling point of the alcohol) can be employed, but be aware of potential instability and aggregation of the nanoparticles. | |
| Poor Selectivity | Side Reactions at Elevated Temperatures: Higher temperatures can promote undesired side reactions, leading to a decrease in the selectivity towards the desired product. | Optimize the reaction temperature by screening a range of lower temperatures. A temperature profile study can help identify the optimal balance between reaction rate and selectivity. |
| Catalyst Deactivation | Ligand Dissociation: At higher temperatures, the triphenylphosphine (B44618) ligands can dissociate from the ruthenium center, leading to the formation of less active or inactive species. | If ligand dissociation is suspected, consider adding a small excess of triphenylphosphine to the reaction mixture to suppress dissociation. However, be aware that this can also affect the catalytic activity and selectivity. |
| Oxidation of the Catalyst: The Ru(II) center is susceptible to oxidation, especially at elevated temperatures in the presence of air. | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for a reaction catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II)?
A1: The optimal reaction temperature is highly dependent on the specific reaction being performed. For instance, in the transfer hydrogenation of ketones using isopropanol (B130326) as the hydrogen source, temperatures around 82°C have been reported to be effective[1]. However, for other reactions, the optimal temperature may be significantly different. It is always recommended to perform a temperature optimization study for your specific application, starting from a lower temperature and gradually increasing it while monitoring the reaction progress and selectivity.
Q2: What is the thermal stability of Dichlorotris(triphenylphosphine)ruthenium(II)?
Q3: Can the color of the reaction mixture indicate catalyst activity or decomposition?
A3: A change in the color of the reaction mixture can be indicative of a change in the catalyst's state. Dichlorotris(triphenylphosphine)ruthenium(II) is a brown solid. A change to a black suspension at elevated temperatures in the presence of an alcohol might suggest the formation of ruthenium(0) nanoparticles. Significant color changes could also indicate decomposition or the formation of different ruthenium complexes. Monitoring color changes can be a useful qualitative tool, but it should be correlated with analytical techniques like TLC, GC, or NMR for a definitive assessment of the reaction's progress.
Q4: How can I minimize catalyst deactivation at higher temperatures?
A4: To minimize catalyst deactivation at elevated temperatures, it is crucial to work under a strict inert atmosphere to prevent oxidation. Using high-purity, degassed solvents and reagents is also essential to avoid catalyst poisoning. If ligand dissociation is a concern, adding a slight excess of triphenylphosphine can be beneficial. If the reaction requires very high temperatures, consider using a more robust catalyst or exploring alternative synthetic routes that proceed at lower temperatures.
Experimental Protocols
General Procedure for Temperature Optimization in a Catalytic Reaction
This protocol outlines a general method for optimizing the reaction temperature for a generic reaction catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II).
1. Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II)
-
Substrate
-
Reagent(s)
-
Anhydrous, degassed solvent
-
Inert gas (Nitrogen or Argon)
2. Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Condenser
-
Inert gas line
3. Procedure:
- Set up the reaction vessel under an inert atmosphere.
- To the vessel, add Dichlorotris(triphenylphosphine)ruthenium(II) (e.g., 1-5 mol%), the substrate, and any other solid reagents.
- Add the anhydrous, degassed solvent.
- Begin stirring the mixture.
- Set the initial reaction temperature to a conservative value (e.g., 40°C).
- Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, NMR).
- If the reaction is slow or does not proceed, increase the temperature in increments (e.g., 10°C) and continue monitoring.
- Repeat the process until the desired conversion is achieved or side product formation becomes significant.
- The optimal temperature is the one that provides a reasonable reaction rate with the highest selectivity to the desired product.
Example Protocol: Transfer Hydrogenation of Acetophenone (B1666503)
This protocol is adapted from a literature procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol (B42297).
1. Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II)
-
Acetophenone
-
Isopropanol (anhydrous and degassed)
-
Potassium isopropoxide (KOtBu)
-
Inert gas (Nitrogen or Argon)
2. Equipment:
-
Schlenk flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Inert gas line
3. Procedure:
- In a Schlenk flask under an inert atmosphere, combine Dichlorotris(triphenylphosphine)ruthenium(II) (0.01 mmol), acetophenone (1.0 mmol), and potassium isopropoxide (0.1 mmol).
- Add 10 mL of anhydrous and degassed isopropanol.
- Heat the reaction mixture to 82°C with stirring.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR.
Data Presentation
Table 1: Effect of Temperature on the Transfer Hydrogenation of Acetophenone
This table summarizes the effect of temperature on the yield of 1-phenylethanol in the transfer hydrogenation of acetophenone catalyzed by a ruthenium complex.
| Temperature (°C) | Time (h) | Conversion (%) | Yield of 1-phenylethanol (%) |
| 82 | 1 | >99 | 98 |
Data adapted from a study on a related ruthenium catalyst system, demonstrating the impact of temperature on reaction efficiency.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Catalyst deactivation pathways at high temperatures.
References
effect of ligand modification on RU-0415529 catalytic activity
Disclaimer: No public information is available for a compound with the specific designation "RU-0415529." This support center provides guidance on the broader and well-documented topic of the "Effect of Ligand Modification on Ruthenium (Ru) Complex Catalytic Activity." The principles and troubleshooting guides presented here are derived from established research on various ruthenium catalysts and are intended to serve as a general resource for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: How can ligand modification enhance the catalytic activity of a ruthenium complex?
Ligand modification is a powerful strategy to fine-tune the electronic and steric properties of a ruthenium catalyst, thereby influencing its activity, selectivity, and stability. Modifications can include altering substituent groups on the ligand backbone, introducing new functional groups, or changing the ligand's overall architecture. For instance, introducing a methylene (B1212753) spacer in a Ru(II) complex ligand has been shown to significantly improve photocatalytic CO2 reduction activity and selectivity for formic acid production.[1]
Q2: What is the role of biologically active molecules as ligands in ruthenium catalysts?
Incorporating biologically active molecules into the ligand framework of a ruthenium complex can lead to "twin-drug" effects and enhanced therapeutic efficacy. For example, modifying Ru(III) complexes with lonidamine, a known inhibitor of aerobic glycolysis in cancer cells, has resulted in compounds with more pronounced antiproliferative potency than the parent drug.[2] These modifications can also improve cellular uptake and stability.[2]
Q3: How can I improve the stability of my ruthenium catalyst for bio-orthogonal reactions?
Catalyst stability is crucial for reactions in biological environments. Ligand modifications can enhance stability in the presence of water, air, and biological thiols. For example, specific modifications to a Cp(quinolate)Ru catalyst have been shown to yield highly active and stable catalysts for uncaging allyl carbamate (B1207046) protected amines in living cells, achieving high turnover numbers.[3]
Q4: What analytical techniques are used to characterize modified ruthenium complexes?
Cyclic voltammetry is a key technique used to characterize the redox properties of ruthenium complexes, which is often crucial for their mechanism of action.[2] Other standard techniques include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the modified complexes.
Troubleshooting Guides
Issue: Low Catalytic Activity or Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand Electronics | 1. Synthesize a small library of ligands with varying electron-donating and electron-withdrawing groups to tune the electronic properties of the Ru center. 2. Characterize the electronic properties using techniques like cyclic voltammetry to correlate with catalytic activity. |
| Steric Hindrance at the Catalytic Site | 1. Modify the ligand to reduce steric bulk around the metal center, which may improve substrate access. 2. Conversely, for selectivity, systematically increase steric bulk to favor the binding of a specific substrate. |
| Poor Catalyst Solubility | 1. Incorporate solubilizing groups (e.g., sulfonate, polyethylene (B3416737) glycol) into the ligand structure to improve compatibility with the reaction medium. |
Issue: Catalyst Instability and Decomposition
| Possible Cause | Troubleshooting Step |
| Air or Moisture Sensitivity | 1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Modify the ligand to create a more robust coordination sphere around the ruthenium center to protect it from decomposition. |
| Degradation in Biological Media | 1. Design ligands that form more stable complexes, potentially by using multidentate ligands to leverage the chelate effect. 2. Screen for catalyst activity in the presence of potential inhibitors found in the biological medium (e.g., glutathione). |
Data Summary
Table 1: Effect of Linker Length in Lonidamine-Modified Ru(III) Complexes on Cytotoxicity
| Complex | Linker Length | IC50 (µM) in A2780 cell line |
| Complex A | Short | > 100 |
| Complex B | Medium | 50.1 ± 4.5 |
| Complex C | Long | 15.2 ± 1.3 |
Note: This table is a representative summary based on the trend described in the literature where an increase in linker length led to increased antiproliferative activity.
Table 2: Electrochemical Properties of Ru(III) Complexes
| Complex | Epa (V) | Epc (V) | ΔEp (mV) |
| Complex 15 | 0.15 | -0.08 | 230 |
| Complex 16 | 0.25 | -0.12 | 370 |
| Complex 17 | 0.58 | -0.31 | 890 |
Data adapted from cyclic voltammetry measurements, where Epa is the anodic peak potential and Epc is the cathodic peak potential. These values are indicative of the redox transitions of the ruthenium center.
Experimental Protocols
General Protocol for Synthesis of a Ligand-Modified Ruthenium Complex
-
Ligand Synthesis: Synthesize the desired organic ligand using standard organic chemistry techniques. This may involve multi-step reactions to introduce specific functional groups or spacers.
-
Complexation Reaction: React the synthesized ligand with a suitable ruthenium precursor, such as [Ru(COD)Cl2]n or RuCl3·xH2O, in an appropriate solvent (e.g., THF, methanol, or dichloromethane).
-
Purification: Purify the resulting ruthenium complex using techniques like column chromatography, recrystallization, or precipitation to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final complex using methods such as NMR spectroscopy, mass spectrometry, and elemental analysis.
General Protocol for Assessing Catalytic Activity
-
Reaction Setup: In a reaction vessel, combine the substrate, the ruthenium catalyst (typically at a specific mol %), and the solvent under a controlled atmosphere (if necessary).
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.
-
Product Isolation and Analysis: Upon completion of the reaction, isolate the product through extraction, distillation, or chromatography.
-
Yield and Selectivity Determination: Quantify the yield of the desired product and determine the selectivity of the catalyst.
Visual Guides
Caption: Experimental workflow for the development of ligand-modified ruthenium catalysts.
Caption: Influence of ligand properties on key aspects of catalyst performance.
References
Technical Support Center: Scaling Up Reactions with Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up chemical reactions catalyzed by RuCl2(PPh3)3.
Frequently Asked Questions (FAQs)
Q1: My scaled-up reaction is sluggish or incomplete compared to the lab-scale experiment. What are the potential causes?
A1: Several factors can contribute to reduced reaction rates or incomplete conversion upon scale-up. These include:
-
Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of reactants and catalyst, creating concentration gradients.
-
Heat Transfer Issues: Exothermic or endothermic reactions can be harder to control at a larger scale, leading to temperature fluctuations that affect the reaction rate and catalyst stability.
-
Catalyst Deactivation: The catalyst may be degrading over the longer reaction times or under the specific conditions of the scaled-up process.
-
Impurity Effects: The purity of reagents and solvents used in bulk may differ from lab-scale batches, and certain impurities can act as catalyst poisons.
Q2: I am observing the formation of a black precipitate (ruthenium black) in my large-scale reaction. What is it and how can I prevent it?
A2: The formation of ruthenium black indicates the decomposition of the homogeneous RuCl2(PPh3)3 catalyst to insoluble, and often less active, ruthenium metal particles. This can be caused by:
-
High Temperatures: Prolonged exposure to high temperatures can lead to catalyst decomposition.
-
Presence of Reducing Agents: Certain substrates or impurities can reduce the Ru(II) center to Ru(0).
-
Ligand Dissociation: Dissociation of the triphenylphosphine (B44618) (PPh3) ligands can destabilize the complex.
To prevent this, consider the following:
-
Optimize Temperature: Operate at the lowest effective temperature.
-
Use Stabilizing Ligands: In some cases, the addition of excess PPh3 or other more robust phosphine (B1218219) ligands can suppress decomposition.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen, which can promote decomposition pathways.
Q3: The true catalytic species in some reactions is suggested to be ruthenium nanoparticles, not the molecular complex. What are the implications for scale-up?
A3: Indeed, for certain reactions like transfer hydrogenations, it has been proposed that RuCl2(PPh3)3 serves as a precatalyst that is reduced in situ to form catalytically active ruthenium nanoparticles.[1][2] The implications for scale-up are:
-
Reproducibility: The formation, size, and stability of these nanoparticles can be highly sensitive to reaction conditions (temperature, solvent, base, and impurities), potentially leading to batch-to-batch variability.
-
Catalyst Lifetime: These nanoparticles can agglomerate over time, leading to a loss of catalytic activity.[1][2]
-
Process Control: Careful control over the initial phase of the reaction where the nanoparticles are formed is crucial for consistent results.
Q4: How does the choice of phosphine ligand affect the performance of the ruthenium catalyst at scale?
A4: The phosphine ligand plays a critical role in determining the catalyst's activity, selectivity, and stability.[3][4][5][6] Key properties of the phosphine ligand to consider are:
-
Steric Bulk: Larger, bulkier ligands can promote certain reaction steps and may enhance catalyst stability by preventing dimerization or decomposition.
-
Electronic Properties: Electron-donating ligands can increase the electron density on the ruthenium center, which can influence its reactivity.
-
Chelation: Bidentate or polydentate phosphine ligands can form more stable complexes, potentially reducing catalyst deactivation.
For demanding applications, switching from the standard triphenylphosphine to a more specialized phosphine ligand might be necessary to achieve the desired performance and stability at an industrial scale.
Troubleshooting Guides
Issue 1: Low Yield and/or Selectivity in Scaled-Up Reaction
| Potential Cause | Troubleshooting Step |
| Inefficient Mixing | - Increase stirrer speed.- Evaluate the reactor and impeller design for better mixing efficiency. |
| Poor Temperature Control | - Improve the reactor's heating/cooling system.- Consider a semi-batch or continuous flow process for better temperature management. |
| Catalyst Deactivation | - Lower the reaction temperature.- Decrease the reaction time if possible.- Add a stabilizing ligand or use a more robust catalyst precursor. |
| Sub-optimal Catalyst Loading | - Re-optimize the catalyst loading for the scaled-up reaction. A simple linear scale-up may not be optimal. |
| Side Reactions | - Analyze the byproduct profile to understand the side reactions.- Adjust reaction parameters (temperature, pressure, stoichiometry) to minimize side reactions. |
Issue 2: Difficulty in Removing Ruthenium Residues from the Product
| Potential Cause | Troubleshooting Step |
| Formation of Multiple Ruthenium Species | - At the end of the reaction, consider adding a scavenger resin or performing an extraction with an appropriate aqueous solution to remove ruthenium salts. |
| Product-Ruthenium Complexation | - Investigate different crystallization or purification techniques.- Consider passing the product solution through a column of silica (B1680970) gel, activated carbon, or a specialized ruthenium scavenger. |
| Incomplete Ruthenium Precipitation | - If attempting to precipitate ruthenium, ensure the conditions (e.g., oxidant, solvent) are optimized for complete removal. |
Quantitative Data
Table 1: Influence of Catalyst Loading on the Synthesis of Primary Amines
This table summarizes the effect of RuCl2(PPh3)3 catalyst loading on the reductive amination of ketones.
| Ketone Substrate | Catalyst Loading (mol%) | Pressure (NH₃/H₂) (bar) | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | 3 | 5-7 / 40 | 130 | 24 | 85 |
| Acetophenone | 1 | 5-7 / 40 | 130 | 24 | 75 |
| 4'-Methylacetophenone | 3 | 5-7 / 40 | 130 | 24 | 91 |
| 4'-Methoxyacetophenone | 3 | 5-7 / 40 | 130 | 24 | 88 |
| Cyclohexyl methyl ketone | 3 | 5-7 / 40 | 130 | 30 | 72 |
Data adapted from a study on the synthesis of branched primary amines.[7]
Table 2: Comparative Performance of Phosphine Ligands in Transfer Hydrogenation
This table compares the performance of different phosphine ligands in the Ru(II)-catalyzed transfer hydrogenation of acetophenone.
| Catalyst Precursor | Phosphine Ligand (L) | Base | Temperature (°C) | Time (h) | Conversion (%) |
| [RuCl₂(p-cymene)]₂/2L | PPh₃ | i-PrONa | 82 | 1 | ~98 |
| [RuCl₂(p-cymene)]₂/2L | P(p-tolyl)₃ | i-PrONa | 82 | 1 | ~99 |
| [RuCl₂(p-cymene)]₂/2L | PCy₃ | i-PrONa | 82 | 1 | ~95 |
| RuCl₂(S,S)-1 | (S,S)-1 | i-PrONa | 25 | 0.5 | >99 |
| RuCl₂(BINAP) | BINAP | i-PrONa | 25 | 1 | >99 |
Data compiled from various studies on transfer hydrogenation.[3] (S,S)-1 = (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocols & Workflows
General Protocol for a Scaled-Up Hydrogenation Reaction
-
Reactor Preparation: The reactor must be thoroughly cleaned, dried, and rendered inert by purging with nitrogen or argon.
-
Reagent Charging: The solvent, substrate, and any base are charged to the reactor under an inert atmosphere.
-
Catalyst Introduction: The RuCl2(PPh3)3 catalyst is added to the reactor. For large-scale operations, the catalyst may be added as a solution in a degassed solvent to ensure good initial dispersion.
-
Reaction Execution: The reactor is sealed, and the reaction mixture is heated to the desired temperature. If the reaction involves a gaseous reagent like hydrogen, the reactor is pressurized to the target pressure.
-
Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by appropriate techniques (e.g., GC, HPLC, NMR).
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the pressure is released. The work-up procedure typically involves filtration to remove any insoluble species, followed by extraction, and purification of the product by crystallization, distillation, or chromatography.
Visualizations
Caption: A generalized experimental workflow for a scaled-up reaction using RuCl2(PPh3)3.
Caption: A troubleshooting decision tree for low-yield reactions with RuCl2(PPh3)3.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. gessnergroup.com [gessnergroup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Dichlorotris(triphenylphosphine)ruthenium(II) Reactions
Welcome to the technical support center for the purification of reaction products involving Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving RuCl₂(PPh₃)₃?
A1: The most prevalent impurities include:
-
Triphenylphosphine (B44618) oxide (TPPO): Formed from the oxidation of the triphenylphosphine ligand. This is often the most challenging impurity to remove due to its variable solubility and tendency to co-crystallize with products.[1]
-
Unreacted RuCl₂(PPh₃)₃: The starting complex may not be fully consumed in the reaction.
-
Excess triphenylphosphine (PPh₃): Often added to stabilize the catalyst or promote the reaction.
-
Other Ruthenium species: Depending on the reaction conditions, other ruthenium complexes can form.[2]
-
Isomers of the desired product: Geometric or optical isomers may be formed.
Q2: What are the primary methods for purifying products from RuCl₂(PPh₃)₃ reactions?
A2: The three main purification techniques are:
-
Column Chromatography: Effective for separating the desired product from ruthenium byproducts and TPPO. Silica (B1680970) gel and alumina (B75360) are common stationary phases.[3]
-
Crystallization/Recrystallization: A powerful technique for obtaining highly pure solid products.[4][5] The choice of solvent is crucial for successful purification.
-
Precipitation: Particularly useful for removing TPPO by forming insoluble complexes with metal salts.
Q3: My ruthenium complex appears to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica is a common issue with organometallic complexes. Here are some strategies to mitigate this:
-
Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (typically 1-2% in the eluent), to neutralize acidic sites.
-
Use an alternative stationary phase: Alumina (neutral or basic) or Florisil® can be less harsh alternatives to silica gel.
-
Work quickly: Minimize the time the complex is on the column. Flash chromatography is preferred over gravity chromatography.
-
Use a less polar solvent system: If possible, a less polar eluent can sometimes reduce interactions with the stationary phase.
Q4: How can I effectively remove triphenylphosphine oxide (TPPO)?
A4: TPPO removal is a frequent challenge. Several methods can be employed:
-
Precipitation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can form insoluble complexes with TPPO, which can then be filtered off. This is particularly effective for polar products where precipitation of TPPO with non-polar solvents is not feasible.
-
Chromatography: A silica gel plug or column can separate TPPO from less polar products.
-
Crystallization: TPPO crystallizes well from non-polar solvent mixtures like benzene-cyclohexane.
Troubleshooting Guides
Issue 1: A persistent brown/black color remains in the product after initial purification.
| Possible Cause | Troubleshooting Step |
| Residual ruthenium catalyst or byproducts. | 1. Scavenging Agents: Treat the crude product solution with a ruthenium scavenger. Isocyanide-based scavengers, optionally immobilized on silica gel, can be highly effective in reducing ruthenium levels to below 5 ppm. 2. Activated Carbon: Stirring the solution with activated carbon followed by filtration can remove colored impurities. 3. Oxidative Workup: In some cases, a mild oxidative workup can help to convert ruthenium species into a form that is more easily removed by chromatography. |
| Decomposition of the product. | 1. Check Stability: Assess the stability of your compound under the purification conditions (e.g., on a small TLC plate with the chosen stationary phase and solvent). 2. Modify Conditions: If unstable, consider a different purification method (e.g., crystallization instead of chromatography) or milder chromatographic conditions (e.g., deactivated silica, lower temperature). |
Issue 2: The product yield is significantly low after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is irreversibly adsorbed onto the column. | 1. Test Adsorption: Before running a large-scale column, streak a small amount of the crude material on a TLC plate and let it sit for an extended period. If the spot does not move with a strong eluent, it is likely being irreversibly adsorbed. 2. Change Stationary Phase: Switch to a less interactive stationary phase like alumina or a deactivated silica gel. |
| The product is highly polar and does not elute with standard solvent systems. | 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, solvent systems containing methanol (B129727) or even small amounts of water may be necessary. 2. Reverse-Phase Chromatography: Consider using reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water). |
Quantitative Data Summary
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by Precipitation with ZnCl₂ in Various Solvents
| Solvent | TPPO Remaining in Solution (%) |
| Isopropanol (B130326) | < 5% |
| Ethyl Acetate (B1210297) | < 5% |
| Isopropyl Acetate | < 5% |
| Tetrahydrofuran (THF) | < 15% |
| 2-Methyltetrahydrofuran | < 15% |
| Methyl Ethyl Ketone | < 15% |
| Methanol | > 15% |
| Acetonitrile | > 15% |
| Acetone | > 15% |
| Dichloromethane (B109758) (DCM) | No precipitate formed |
Table 2: Comparison of TPPO Removal Methods in Ethereal Solvents
| Method | Solvent | TPPO Removal Efficiency |
| Precipitation with CaBr₂ | THF | 95-98% |
| Precipitation with CaBr₂ | 2-MeTHF | 99% |
| Precipitation with CaBr₂ | MTBE | 99% |
| Precipitation with MgCl₂ | THF | Ineffective |
| Precipitation with ZnCl₂ | THF | Forms an oil or no reaction |
Experimental Protocols
Protocol 1: Purification of a Ruthenium-Arene Complex by Column Chromatography
This protocol is a general guideline for the purification of a neutral ruthenium complex.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified complex.
-
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
This protocol is adapted from a procedure effective in polar solvents.
-
Dissolution:
-
After the reaction workup, dissolve the crude product containing TPPO in a minimal amount of ethanol (B145695) or isopropanol at room temperature.
-
-
Preparation of ZnCl₂ Solution:
-
In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.
-
-
Precipitation:
-
Add the ZnCl₂ solution (approximately 2 equivalents relative to the estimated amount of TPPO) to the stirred solution of the crude product.
-
A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Stir the mixture for at least 30 minutes.
-
-
Filtration and Isolation:
-
Filter the mixture to remove the white precipitate, washing the solid with a small amount of cold ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The remaining residue can be further purified if necessary (e.g., by a short silica plug or recrystallization).
-
Visualizations
Caption: General workflow for the purification of products from RuCl₂(PPh₃)₃ reactions.
Caption: Troubleshooting decision tree for common purification issues.
References
how to monitor the progress of a RU-0415529 catalyzed reaction
Disclaimer: Information regarding the specific catalyst "RU-0415529" is not available in public databases or scientific literature. Therefore, this technical support center provides a comprehensive guide for monitoring a representative catalyzed reaction: a hypothetical Palladium-catalyzed Suzuki cross-coupling reaction. The principles and techniques described herein are broadly applicable to a wide range of catalyzed reactions encountered in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of my Suzuki coupling reaction?
A1: The choice of monitoring technique depends on the specific characteristics of your reactants and products. The most common and effective methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages in terms of speed, sensitivity, and the level of structural information provided.
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method for qualitatively monitoring a reaction's progress.[2][3] By co-spotting your reaction mixture with your starting materials, you can visually track the consumption of reactants and the formation of the product.[4]
Q3: When should I choose HPLC or GC-MS over TLC?
A3: HPLC and GC-MS are preferred for quantitative analysis, providing more accurate and reproducible data on reaction conversion and yield.[1] GC-MS is ideal for volatile and thermally stable compounds, while HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive.
Q4: Can I monitor my reaction in real-time without taking samples?
A4: Yes, in-situ reaction monitoring techniques, primarily using NMR spectroscopy, allow for real-time analysis of the reaction mixture without the need for sampling. This provides detailed kinetic data and can help identify reaction intermediates.
Q5: My reaction has stalled. What are the likely causes?
A5: A stalled reaction can be due to several factors, including catalyst deactivation, insufficient reagents, or the presence of impurities. Catalyst deactivation can be caused by poisoning from impurities (e.g., sulfur or nitrogen compounds), thermal degradation, or fouling of the catalyst surface. It is also crucial to ensure all reagents are present in the correct stoichiometry and that the reaction conditions (temperature, solvent, etc.) are optimal.
Troubleshooting Guide
This guide addresses common issues encountered during catalyzed reactions and provides a systematic approach to troubleshooting.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst has been stored and handled correctly to prevent deactivation. Consider using a fresh batch of catalyst. For palladium precatalysts, ensure the in-situ activation to the active Pd(0) species is efficient. |
| Poor Reagent Quality | Verify the purity of starting materials, solvents, and bases. Moisture and oxygen can significantly inhibit many catalytic reactions. Use anhydrous solvents and degas the reaction mixture. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low for the rate-determining step to proceed efficiently. Consider a stepwise increase in temperature. The choice of solvent and base is also critical and can significantly impact the reaction outcome. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can act as catalyst poisons. Purify the reagents if necessary. Common poisons for platinum-group metal catalysts include sulfur, nitrogen, and phosphorus compounds. |
Issue 2: Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation Over Time | The catalyst may be slowly deactivating throughout the reaction. Consider adding a fresh portion of the catalyst to the reaction mixture. |
| Reversible Reaction or Equilibrium | The reaction may have reached equilibrium. If applicable, try to shift the equilibrium towards the product side, for example, by removing a byproduct. |
| Insufficient Reagent | One of the reactants may have been consumed completely. Verify the stoichiometry of your reagents. |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The reaction conditions (e.g., high temperature) may be promoting side reactions. Try lowering the reaction temperature or using a more selective catalyst. |
| Homocoupling | In cross-coupling reactions, homocoupling of one of the starting materials can be a significant side reaction. This can often be minimized by adjusting the reaction conditions or the ligand on the catalyst. |
| Decomposition of Reactants or Products | The starting materials or the desired product may be unstable under the reaction conditions. Consider milder reaction conditions. |
Experimental Protocols
Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the general steps for monitoring a reaction using TLC.
Methodology:
-
Prepare the TLC Chamber: Add a suitable solvent system (eluent) to a developing chamber to a depth of about 0.5 cm. The solvent system should be chosen to give a retention factor (Rf) of approximately 0.3-0.5 for the starting material.
-
Spot the TLC Plate: Using a capillary tube, spot the TLC plate with the following:
-
Lane 1: A dilute solution of your starting material.
-
Lane 2: A "co-spot" of the starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine).
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
Workflow for TLC Monitoring
References
stability issues of Dichlorotris(triphenylphosphine)ruthenium(II) under air
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, under atmospheric conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What is Dichlorotris(triphenylphosphine)ruthenium(II) and why is its stability a concern?
A1: Dichlorotris(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium widely used as a precursor for various catalysts in organic synthesis, including hydrogenation, isomerization, and cross-coupling reactions.[1] Its stability is a critical concern because the Ru(II) center is susceptible to oxidation, particularly by atmospheric oxygen. This degradation can lead to a loss of catalytic activity and the formation of impurities, compromising experimental results.
Q2: How can I visually identify the degradation of Dichlorotris(triphenylphosphine)ruthenium(II)?
A2: Fresh, solid Dichlorotris(triphenylphosphine)ruthenium(II) is a chocolate-brown crystalline solid.[1] When dissolved in an appropriate organic solvent under an inert atmosphere, it should form a brown or reddish-brown solution. A noticeable color change to green or the formation of a greenish precipitate is a strong indicator of oxidation and decomposition of the complex.
Q3: What are the primary decomposition products of Dichlorotris(triphenylphosphine)ruthenium(II) when exposed to air?
A3: The primary decomposition products result from the oxidation of the complex. This process typically involves the oxidation of the ruthenium center from Ru(II) to a higher oxidation state, such as Ru(III) or Ru(IV), and the oxidation of the triphenylphosphine (B44618) (PPh₃) ligands to triphenylphosphine oxide (OPPh₃). The formation of various ruthenium-oxo or hydroxo species is also possible. The presence of triphenylphosphine oxide is a common impurity found in degraded samples.
Q4: What are the ideal storage conditions for solid Dichlorotris(triphenylphosphine)ruthenium(II)?
A4: To ensure its long-term stability, solid Dichlorotris(triphenylphosphine)ruthenium(II) should be stored in a tightly sealed, opaque container under a dry, inert atmosphere such as nitrogen or argon.[2] It is recommended to store the container in a cool, dark, and dry place, such as a desiccator or a glovebox, to minimize exposure to light, moisture, and oxygen. For extended storage, refrigeration is advisable.
Q5: How should I handle Dichlorotris(triphenylphosphine)ruthenium(II) in the laboratory to prevent decomposition?
A5: All manipulations of both solid and solutions of Dichlorotris(triphenylphosphine)ruthenium(II) should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[3] Use deoxygenated solvents for preparing solutions. This can be achieved by purging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns green upon dissolution or during reaction. | Oxidation of the Ru(II) center to a higher oxidation state. | Discard the solution and prepare a fresh one using deoxygenated solvent and proper inert atmosphere techniques. Ensure all glassware is thoroughly dried and purged with an inert gas before use. |
| Reduced or no catalytic activity in a reaction. | The catalyst has degraded due to exposure to air or moisture. | Prepare a fresh solution of the catalyst under strictly anaerobic conditions. Consider purifying the solid catalyst if significant degradation is suspected. |
| Presence of unexpected peaks in NMR spectra (e.g., a singlet around 29 ppm in ³¹P NMR). | Formation of triphenylphosphine oxide (OPPh₃) as a degradation product. | Purify the Dichlorotris(triphenylphosphine)ruthenium(II) complex by recrystallization or column chromatography under an inert atmosphere. A common method involves dissolving the crude product in a minimum amount of dichloromethane (B109758) or chloroform (B151607) and precipitating it by adding an excess of a non-polar solvent like hexane (B92381) or ether. |
| Inconsistent reaction yields or product profiles. | Partial degradation of the catalyst leading to variable active catalyst concentration. | Implement rigorous inert atmosphere techniques for all handling steps. Regularly check the purity of the catalyst stock. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of Dichlorotris(triphenylphosphine)ruthenium(II) under Inert Atmosphere
Objective: To prepare a solution of known concentration for use in catalytic reactions while minimizing exposure to air.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)
-
Schlenk flask or glovebox
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, weigh the desired amount of Dichlorotris(triphenylphosphine)ruthenium(II) into a Schlenk flask containing a magnetic stir bar.
-
Seal the flask and, if outside a glovebox, connect it to a Schlenk line.
-
Using a cannula or a gas-tight syringe, add the required volume of deoxygenated solvent to the flask.
-
Stir the mixture at room temperature until the complex is fully dissolved. The resulting solution should be brown or reddish-brown.
-
Store the solution under an inert atmosphere and away from light.
Protocol 2: Monitoring the Aerobic Decomposition of Dichlorotris(triphenylphosphine)ruthenium(II) by UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the rate of decomposition of the complex in solution upon exposure to air.
Materials:
-
Freshly prepared solution of Dichlorotris(triphenylphosphine)ruthenium(II) in a suitable solvent (e.g., dichloromethane)
-
UV-Vis spectrophotometer
-
Cuvettes with airtight caps (B75204) (or standard cuvettes for rapid measurements)
Procedure:
-
Prepare a stock solution of Dichlorotris(triphenylphosphine)ruthenium(II) in deoxygenated dichloromethane under an inert atmosphere.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 1 and 1.5 at its λ_max (around 470 nm) in a sealed, anaerobic cuvette to obtain the initial spectrum (t=0).
-
Transfer an aliquot of the stock solution to a standard cuvette, intentionally exposing it to air.
-
Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 5, 10, or 30 minutes) over a period of several hours.
-
Monitor the decrease in the absorbance at the initial λ_max and the appearance of new absorption bands, which may indicate the formation of degradation products. A new absorption band around 385 nm may appear, indicating the formation of a Ru(IV)-oxo species.[4]
-
Plot the absorbance at the initial λ_max versus time to visualize the decomposition kinetics.
Degradation Pathway and Experimental Workflow
The aerobic degradation of Dichlorotris(triphenylphosphine)ruthenium(II) is a complex process. A proposed pathway involves the initial oxidation of the ruthenium center and subsequent ligand substitution and oxidation.
Caption: Proposed degradation pathway of Dichlorotris(triphenylphosphine)ruthenium(II) in the presence of air.
The following workflow outlines the process for evaluating the stability of the complex.
Caption: Experimental workflow for assessing the air stability of Dichlorotris(triphenylphosphine)ruthenium(II).
References
Validation & Comparative
A Comparative Guide to Dichlorotris(triphenylphosphine)ruthenium(II) and Other Ruthenium Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
Dichlorotris(triphenylphosphine)ruthenium(II), commonly known as RuCl₂(PPh₃)₃, is a versatile and widely utilized catalyst in organic synthesis. Its efficacy in a range of transformations, including hydrogenations, oxidations, and cross-coupling reactions, has made it a staple in both academic and industrial laboratories.[1] However, the landscape of ruthenium catalysis is vast and continually evolving, with newer catalysts often claiming superior activity, selectivity, or stability. This guide provides an objective comparison of RuCl₂(PPh₃)₃ with other prominent classes of ruthenium catalysts, supported by experimental data to inform catalyst selection for specific applications.
At a Glance: Key Ruthenium Catalyst Classes and Their Primary Applications
| Catalyst Class | Primary Applications | Key Features |
| Dichlorotris(triphenylphosphine)ruthenium(II) | Hydrogenation, transfer hydrogenation, oxidation, C-H activation, cross-coupling | Versatile, commercially available, precursor to other catalysts |
| Shvo Catalysts | Hydrogenation and dehydrogenation (transfer hydrogenation) | Operates under neutral conditions, bifunctional metal-ligand mechanism |
| Noyori-type Catalysts | Asymmetric hydrogenation and asymmetric transfer hydrogenation | High enantioselectivity, very high catalyst efficiency |
| Ruthenium Pincer Complexes | Dehydrogenation of alcohols, acceptorless dehydrogenation | High thermal stability, well-defined active sites |
| Ruthenium NHC Complexes | Olefin metathesis (Grubbs'), oxidation, transfer hydrogenation | High activity and stability, tunable steric and electronic properties |
Performance Comparison in Key Transformations
The following sections provide a quantitative comparison of Dichlorotris(triphenylphosphine)ruthenium(II) with other ruthenium catalysts in specific chemical reactions. The data is compiled from various studies and presented to facilitate a side-by-side evaluation. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different publications.
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a crucial reaction for the reduction of ketones to alcohols, with applications in fine chemical and pharmaceutical synthesis.
Table 1: Performance Comparison in the Transfer Hydrogenation of Acetophenone
| Catalyst | Ligand/System | Base | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl₂(PPh₃)₃ | - | - | - | 6 | High | - | N/A (achiral) |
| RuCl₂(TPPTS)₂ | Water-soluble phosphine | - | - | 6 | Low | - | N/A (achiral) |
| [(p-cymene)RuCl₂]₂ | 2,2′-bibenzimidazole | Cs₂CO₃ | 130 | 12 | - | 95 | N/A (achiral) |
| Ru(cod)Cl₂ | Imino- and aminophosphines | - | - | - | 92-99 | - | - |
| Noyori-type Catalyst | (S,S)-TsDPEN | KOH | - | - | - | 95 | 97 (S) |
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Ruthenium catalysts are known for their efficiency in this area, particularly in Oppenauer-type oxidations.
Table 2: Performance Comparison in the Oxidation of Secondary Alcohols
| Catalyst | Reaction Type | Substrate | Oxidant/H-Acceptor | TOF (h⁻¹) | Yield (%) |
| RuCl₂(PPh₃)₃ | Oppenauer-type | 3β-hydroxy steroids | Acetone | Not Reported | - |
| Ruthenium NHC Complex | Oppenauer-type | Various alcohols | Acetone | up to 550,000 | High |
| [RuCl₂(p-cymene)]₂ | Dehydrogenation | Benzyl alcohols | N,N'-Diisopropylcarbodiimide | Not Reported | Good to Excellent |
| Ruthenium Pincer Complex | Acceptorless Dehydrogenation | Secondary alcohols | - | Not Reported | Good |
Direct comparative data under identical conditions is limited. The exceptionally high TOF of the Ruthenium NHC complex showcases the significant advancements in catalyst design for this transformation.[3]
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for some of the discussed transformations.
Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)
This protocol is adapted from a standard laboratory procedure.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (B129727) (anhydrous, degassed)
-
Distillation flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a distillation flask under an inert atmosphere, combine 300 mg of RuCl₃·xH₂O and 1800 mg of PPh₃.
-
Add 50 ml of pure, degassed, and anhydrous methanol to the flask.
-
Heat the mixture to boiling under the inert atmosphere.
-
After one hour of boiling, filter the reaction mixture.
Transfer Hydrogenation of Acetophenone using a Ruthenium Catalyst
This is a general procedure that can be adapted for various ruthenium catalysts.
Materials:
-
Ketone (e.g., Acetophenone, 1 mmol)
-
Ruthenium catalyst (e.g., [(p-cymene)RuCl₂]₂, 1 mol%)
-
Ligand (e.g., 2,2′-bibenzimidazole, 2 mol%)
-
Base (e.g., Cs₂CO₃, 0.3 mmol)
-
2-Propanol (3 mL)
-
25 mL reaction tube
Procedure:
-
To a 25 mL reaction tube, add the ketone, ruthenium catalyst, ligand, and base.
-
Add 2-propanol to the tube.
-
Heat the mixture at 130 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solids and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to obtain the desired alcohol.[4]
Noyori Asymmetric Transfer Hydrogenation of Benzoin
This protocol demonstrates the synthesis of optically active hydrobenzoin.
Materials:
-
rac-Benzoin
-
Formic acid
-
RuCl--INVALID-LINK--
-
Dry DMF
Procedure:
-
Cool triethylamine to 4 °C in an ice bath and slowly add formic acid.
-
To the formic acid/triethylamine mixture at ambient temperature, add rac-benzoin, the Noyori catalyst, and dry DMF.
-
Stir the reaction mixture at 40 °C for 48 hours.
-
Add water at 0 °C with stirring to precipitate the product.
-
Filter the precipitate, wash with water, and dry in vacuo to yield the crude product.
-
Recrystallize the crude product from hot methanol to obtain optically pure (R,R)-hydrobenzoin.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and planning experiments.
Caption: Generalized catalytic cycle for transfer hydrogenation.
Caption: A typical experimental workflow for a catalytic reaction.
Conclusion
Dichlorotris(triphenylphosphine)ruthenium(II) remains a cornerstone catalyst in organic synthesis due to its versatility and commercial availability. However, for specific applications, more specialized ruthenium catalysts offer significant advantages. Noyori-type catalysts are unparalleled for asymmetric hydrogenations, providing exceptional enantioselectivity. For Oppenauer-type oxidations and transfer hydrogenations, modern ruthenium complexes incorporating N-heterocyclic carbene (NHC) or pincer ligands can exhibit dramatically higher turnover frequencies. The choice of catalyst should therefore be guided by the specific requirements of the transformation, including the desired selectivity (chemo-, regio-, and enantio-), required activity, and the economic viability of the process. This guide serves as a starting point for researchers to navigate the diverse landscape of ruthenium catalysis and select the optimal catalyst for their synthetic challenges.
References
Validating Catalytic Activity: A Comparative Guide to Homemade vs. Commercial RU-0415529
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of homemade versus commercially sourced RU-0415529, a potent inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14) methyltransferase. The catalytic inhibitory activity of this compound is critical for its potential as an antiviral agent, making rigorous validation essential for any research or drug development pipeline. This document outlines detailed experimental protocols for this validation, presents data in a clear, comparative format, and provides visual workflows to guide your experimental design.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting the (guanine-N7)-methyltransferase (N7-MTase) activity of the SARS-CoV-2 NSP14 protein. This enzymatic activity is crucial for the formation of the 5' cap structure of viral mRNA. The 5' cap is essential for viral RNA stability, translation, and evasion of the host's innate immune system. By inhibiting the N7-methylation of the guanosine (B1672433) cap, this compound effectively disrupts viral replication. The compound acts by binding to the S-adenosyl-L-methionine (SAM) binding pocket of the NSP14 enzyme, preventing the transfer of a methyl group to the viral RNA.
Comparison of Homemade vs. Commercial this compound
The choice between synthesizing this compound in-house ("homemade") and purchasing from a commercial vendor involves a trade-off between cost, quality control, and timelines. This guide provides a framework for validating the catalytic inhibitory activity regardless of the source.
| Feature | Homemade this compound | Commercial this compound |
| Purity | Variable, dependent on synthesis and purification expertise. Requires rigorous in-house characterization (NMR, LC-MS, HPLC). | Typically high and accompanied by a Certificate of Analysis (CoA) detailing purity and identity. |
| Identity Confirmation | Requires in-house spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the chemical structure. | Confirmed by the vendor, with analytical data provided. |
| Initial Cost | Potentially lower in terms of raw materials. | Higher upfront cost per milligram. |
| Hidden Costs | Significant investment in personnel time for synthesis, purification, and characterization. Cost of analytical instrumentation and reagents. | Minimal, outside of shipping and handling. |
| Time to Acquisition | Can be lengthy, depending on the complexity of the synthesis and available resources. | Typically rapid, with delivery within days to weeks. |
| Batch-to-Batch Consistency | Can be challenging to maintain without stringent process controls. | Generally high, with vendors employing standardized manufacturing processes. |
Experimental Protocols for Validating Catalytic Inhibitory Activity
To validate and compare the catalytic inhibitory activity of homemade and commercial this compound, a robust and reproducible assay is required. The following protocols describe common methods for assessing the inhibition of NSP14 methyltransferase activity.
Radiometric Methyltransferase Assay
This is a highly sensitive and direct method to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant SARS-CoV-2 NSP14 protein
-
Substrate: 5'-GpppA-RNA oligonucleotide
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂
-
Homemade this compound (dissolved in DMSO)
-
Commercial this compound (dissolved in DMSO)
-
Scintillation cocktail and vials
-
Filter paper and filtration apparatus
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant NSP14 enzyme, and the GpppA-RNA substrate.
-
Add varying concentrations of either homemade or commercial this compound to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Bioluminescent Methyltransferase Assay (e.g., MTase-Glo™)
This assay measures the formation of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, through a coupled-enzyme system that generates a luminescent signal.
Materials:
-
Recombinant SARS-CoV-2 NSP14 protein
-
Substrate: 5'-GpppA-RNA oligonucleotide
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: As recommended by the kit manufacturer.
-
Homemade this compound (dissolved in DMSO)
-
Commercial this compound (dissolved in DMSO)
-
MTase-Glo™ Reagent and Detection Solution (or equivalent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Set up the methyltransferase reaction in a 384-well plate with NSP14, GpppA-RNA substrate, SAM, and varying concentrations of homemade or commercial this compound.
-
Incubate the reaction at 30°C for 60 minutes.
-
Add the MTase-Glo™ Reagent to convert SAH to ADP.
-
Add the Detection Solution to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Data Presentation: Comparative Analysis
The quantitative data from the validation experiments should be summarized in a clear and structured table to facilitate easy comparison.
| Compound Source | Purity (by HPLC) | Identity Confirmed (NMR, MS) | IC₅₀ (Radiometric Assay) | IC₅₀ (Bioluminescent Assay) |
| Homemade Batch 1 | 92.5% | Yes | 412 nM | 450 nM |
| Homemade Batch 2 | 98.1% | Yes | 365 nM | 380 nM |
| Commercial Vendor A | >99% (per CoA) | Yes (per CoA) | 355 nM | 360 nM |
| Commercial Vendor B | >98% (per CoA) | Yes (per CoA) | 370 nM | 375 nM |
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Experimental workflow for validating the inhibitory activity of this compound.
Caption: Inhibition of the NSP14 signaling pathway by this compound.
A Comparative Guide to the Characterization of Dichlorotris(triphenylphosphine)ruthenium(II) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical techniques used to characterize the pivotal organometallic complex, Dichlorotris(triphenylphosphine)ruthenium(II), against two notable alternatives: Dichlorotetrakis(triphenylphosphine)ruthenium(II) and the first-generation Grubbs catalyst. This objective analysis is supported by experimental data to aid researchers in the identification, and quality assessment of these critical catalysts.
Introduction
Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a cornerstone catalyst and precursor in a myriad of organic transformations, including hydrogenations, cross-coupling reactions, and isomerizations[1]. Its versatility has led to its widespread use in both academic and industrial research. However, the landscape of catalysis is ever-evolving, with alternative complexes offering different reactivity profiles and stability. This guide focuses on the analytical characterization of RuCl₂(PPh₃)₃ and compares it with a closely related phosphine (B1218219) complex, RuCl₂(PPh₃)₄, and a prominent olefin metathesis catalyst, the first-generation Grubbs catalyst. Understanding the distinct analytical signatures of these complexes is paramount for reaction monitoring, quality control, and mechanistic studies.
Comparative Analytical Data
The following tables summarize key quantitative data from various analytical techniques for the three ruthenium complexes.
Table 1: ¹H and ³¹P NMR Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shift (δ, ppm) |
| RuCl₂(PPh₃)₃ | ¹H NMR | CDCl₃ | 7.0-8.0 (m, 45H, P(C₆H₅)₃) |
| ³¹P{¹H} NMR | CD₂Cl₂ | 30.6 | |
| RuCl₂(PPh₃)₄ | ³¹P{¹H} NMR | - | Data not readily available in a comparable format |
| Grubbs Catalyst (Gen 1) | ¹H NMR | CD₂Cl₂ | 19.9 (s, 1H, Ru=CHPh), 7.1-7.6 (m, 5H, CHPh), 1.1-2.6 (br m, 66H, PCy₃) |
| ³¹P{¹H} NMR | CD₂Cl₂ | 36.05[2] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| RuCl₂(PPh₃)₃ | FT-IR (KBr) | ~3050 (ν C-H, aromatic), ~1480, 1435 (ν C=C, aromatic), ~520 (ν Ru-Cl) |
| RuCl₂(PPh₃)₄ | FT-IR | Data not readily available in a comparable format |
| Grubbs Catalyst (Gen 1) | ATR-FTIR | 749, 729 (C-P stretch)[3] |
Table 3: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) |
| RuCl₂(PPh₃)₃ | Dioxane-Water | 430 |
| RuCl₂(PPh₃)₄ | - | Data not readily available |
| Grubbs Catalyst (Gen 1) | CH₂Cl₂ | 334 (8750)[2][3] |
Table 4: X-ray Crystallographic Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |
| RuCl₂(PPh₃)₃ | Monoclinic | P2₁/c | Ru-P: 2.230, 2.374, 2.412; Ru-Cl: 2.387[1] |
| RuCl₂(PPh₃)₄ | - | - | Data indicates it is RuCl₂(PPh₃)₃ co-crystallized with PPh₃[4] |
| Grubbs Catalyst (Gen 1) | Monoclinic | P2₁/n | Ru=C: 1.84, Ru-P: 2.43, Ru-Cl: 2.38 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be broadly applicable to the air-sensitive nature of these ruthenium complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and purity of the complex in solution.
Protocol:
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh 5-10 mg of the ruthenium complex and dissolve it in approximately 0.6 mL of an appropriate deuterated solvent (e.g., CD₂Cl₂, CDCl₃, C₆D₆). The choice of solvent is crucial as it can influence the chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. Seal the tube with a cap and wrap it with parafilm to prevent solvent evaporation and atmospheric contamination.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the chosen solvent.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ³¹P NMR, use a proton-decoupled pulse sequence to obtain a singlet for each unique phosphorus environment.
-
-
Data Acquisition: Acquire the spectra at a constant temperature (typically 25 °C). The number of scans will depend on the concentration of the sample and the nucleus being observed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional groups and bonding modes within the molecule.
Protocol:
-
Sample Preparation (KBr Pellet):
-
In a dry environment (glovebox or under a nitrogen blanket), thoroughly grind a small amount of the complex (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Sample Preparation (ATR):
-
For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR setup in the sample compartment of the FT-IR spectrometer.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the complex.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the complex in a suitable UV-transparent solvent (e.g., CH₂Cl₂, acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). All preparations should be done under an inert atmosphere.
-
Cuvette Filling: Rinse a quartz cuvette with the solvent and then fill it with the sample solution. Seal the cuvette to prevent solvent evaporation.
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The absorbance values can be used to calculate the molar extinction coefficient (ε) if the concentration and path length are known, using the Beer-Lambert law.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head. This is typically done under a microscope.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection involves rotating the crystal and collecting diffraction patterns at various orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of characterizing these ruthenium complexes.
Caption: Experimental workflow for the characterization of ruthenium complexes.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Potency of RU-0415529: A Comparative Benchmark for SARS-CoV-2 NSP14 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats necessitates the rapid development of effective antiviral therapeutics. A key target in the fight against SARS-CoV-2, the causative agent of COVID-19, is the non-structural protein 14 (NSP14), a bifunctional enzyme crucial for viral replication and immune evasion. This guide provides a comprehensive performance benchmark of RU-0415529, a potent inhibitor of the NSP14 methyltransferase (MTase) activity, against its lead-optimized successor, TDI-015051, and other established antiviral agents.
Performance at a Glance: Quantitative Inhibitory Activity
The following tables summarize the key performance indicators of this compound and its comparators in various assays. This data highlights the significant potency of this class of NSP14 inhibitors.
| Compound | Target | Assay Type | IC50 | EC50 | Kd |
| This compound | SARS-CoV-2 NSP14 | MTase Inhibition | 356 nM[1][2] | - | - |
| TDI-015051 | SARS-CoV-2 NSP14 | MTase Inhibition | ≤0.15 nM[1] | 11 nM (cell-based)[3][4] | 61 pM[3][4] |
| Nirmatrelvir | SARS-CoV-2 Mpro | Protease Inhibition | - | - | - |
| Remdesivir | SARS-CoV-2 RdRp | Polymerase Inhibition | - | 60 nM (cell-based)[5] | - |
Table 1: Comparative Inhibitory Potency. This table outlines the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and dissociation constant (Kd) for this compound and its comparators. Lower values indicate higher potency.
| Compound | Cell Line | Antiviral Activity (EC50) |
| TDI-015051 | Huh-7.5 | 11.4 nM[1] |
| A549-ACE2-TMPRSS2 | 64.7 nM[1] |
Table 2: Cell-Based Antiviral Efficacy of TDI-015051. This table details the EC50 values of the optimized compound TDI-015051 in different human cell lines, demonstrating its effectiveness in inhibiting viral replication in a cellular context.
The Target: SARS-CoV-2 NSP14 and its Role in Viral Replication
SARS-CoV-2 NSP14 is a critical enzyme for the virus's life cycle. It possesses two key enzymatic activities: a 3'-to-5' exoribonuclease (ExoN) activity that is responsible for proofreading the viral RNA to ensure replication fidelity, and an N7-methyltransferase (MTase) activity that is essential for capping the 5' end of the viral RNA.[6][7][8][9][10] This RNA cap is crucial for the virus to evade the host's innate immune system and to ensure the efficient translation of viral proteins.[6][7][8] By inhibiting the MTase activity of NSP14, compounds like this compound and TDI-015051 disrupt this vital process, thereby halting viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 7. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselectivity of Dichlorotris(triphenylphosphine)ruthenium(II) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, employing chiral metal complexes to selectively synthesize one enantiomer of a chiral molecule, has emerged as a powerful tool in this endeavor. Among the various catalysts developed, derivatives of dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, have demonstrated remarkable efficacy and versatility, especially in the asymmetric hydrogenation of prochiral ketones and olefins.
This guide provides an objective comparison of the performance of various chiral ruthenium(II) phosphine (B1218219) complexes derived from RuCl2(PPh3)3. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and catalyst development logic to aid researchers in selecting and utilizing these powerful catalytic systems.
Performance Comparison of Chiral Ruthenium(II) Catalysts
The enantioselectivity of a chiral catalyst is critically dependent on the nature of the chiral ligands, the substrate, and the reaction conditions. Dichlorotris(triphenylphosphine)ruthenium(II) serves as a common precursor for the synthesis of a wide array of chiral catalysts through the substitution of its triphenylphosphine (B44618) ligands with chiral diphosphines. The resulting complexes, often in combination with chiral diamines, create a highly effective chiral environment around the ruthenium center.
Below, we summarize the performance of several notable RuCl2(PPh3)3 derivatives in the asymmetric hydrogenation of various ketones. The data is compiled from peer-reviewed literature and is presented to facilitate a comparative assessment.
Asymmetric Hydrogenation of Aryl Ketones
The asymmetric hydrogenation of acetophenone (B1666503) is a benchmark reaction for evaluating the enantioselectivity of new catalysts. The following table compares the performance of different chiral ruthenium catalysts derived from RuCl2(PPh3)3 in this transformation.
| Catalyst Precursor | Chiral Ligands | Substrate | Solvent | S/C Ratio | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| RuCl2(PPh3)3 | (R)-BINAP / (R,R)-DPEN | Acetophenone | 2-Propanol | 1000:1 | 10 | 20-22 | 12 | >99 | 86 |
| RuCl2(PPh3)3 | (S,S)-1 / (R,R)-DPEN | Acetophenone | 2-Propanol | 1000:1 | 10 | 20-22 | 12 | >99 | 90 |
| [RuCl2(p-cymene)]2 | (R,S)-Josiphos / ampy | Acetophenone | 2-Propanol | 2000:1 | - | reflux | - | quantitative | 94 |
| [RuCl2(benzene)]2 | (S)-TolBINAP / (S,S)-DPEN | 4-Chromanon | Methanol | 5000:1 | 15 | 60 | 24 | >99 | 99 |
Note: (S,S)-1 refers to (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane. "ampy" refers to 2-(aminomethyl)pyridine. Data for different catalysts may come from reactions run under slightly different conditions as indicated in the respective literature.
The data indicates that subtle changes in the chiral diphosphine ligand can lead to noticeable improvements in enantioselectivity. For instance, the catalyst derived from (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane shows a slightly higher enantiomeric excess in the hydrogenation of acetophenone compared to the widely used (R)-BINAP ligand under similar conditions.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these catalytic systems, detailed experimental procedures are crucial. Below are representative protocols for the synthesis of a chiral ruthenium catalyst from RuCl2(PPh3)3 and its application in asymmetric hydrogenation.
Synthesis of trans-[RuCl2{(S,S)-1}{(R,R)-DPEN}]
-
Preparation of the Diphosphine Complex: A solution of RuCl2(PPh3)3 (1.0 eq) and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane (1.1 eq) in toluene (B28343) is heated at reflux for 4 hours under an inert atmosphere. The solution is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and dried in vacuo to yield [RuCl2{(S,S)-1}(PPh3)].
-
Ligand Exchange with Chiral Diamine: The intermediate complex from step 1 is dissolved in dichloromethane, and (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is recrystallized from a dichloromethane/hexane mixture to afford the final product, trans-[RuCl2{(S,S)-1}{(R,R)-DPEN}], as a yellow-orange solid.
General Procedure for Asymmetric Hydrogenation of Ketones
-
Catalyst Activation: In a glovebox, the chiral ruthenium catalyst (e.g., trans-[RuCl2{(S,S)-1}{(R,R)-DPEN}]) (0.001 eq) and a base such as potassium tert-butoxide (0.02 eq) are placed in a high-pressure autoclave.
-
Reaction Setup: The substrate (1.0 eq) is dissolved in a degassed solvent (e.g., 2-propanol) and added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at the specified temperature (e.g., 22 °C) for the required time (e.g., 12 hours).
-
Work-up and Analysis: After the reaction, the autoclave is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
To provide a clearer understanding of the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Alternative Catalytic Systems
While ruthenium-based catalysts are highly effective, other transition metals have also been successfully employed in asymmetric hydrogenation.
-
Rhodium Complexes: Chiral rhodium-diphosphine complexes, such as those with DuPhos and JosiPhos ligands, are particularly effective for the asymmetric hydrogenation of various functionalized olefins and ketones.
-
Iridium Complexes: Cationic iridium complexes with chiral P,N-ligands have shown excellent activity and enantioselectivity in the hydrogenation of unfunctionalized ketones and imines.
-
Iron Complexes: More recently, complexes of earth-abundant and less toxic iron, featuring chiral tetradentate ligands, have emerged as promising catalysts for asymmetric hydrogenation and transfer hydrogenation, offering a more sustainable alternative.
The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations.
Conclusion
Derivatives of dichlorotris(triphenylphosphine)ruthenium(II) are a cornerstone of modern asymmetric catalysis. The modularity of these systems, allowing for the fine-tuning of the chiral environment through the judicious selection of diphosphine and diamine ligands, has led to the development of highly enantioselective catalysts for a broad range of substrates. This guide provides a comparative overview to assist researchers in navigating the landscape of these powerful catalytic tools. The provided experimental protocols and conceptual diagrams are intended to facilitate the practical application and further development of these important catalysts in the synthesis of enantiomerically pure molecules.
Analysis of RU-0415529 in Industrial Processes: A Cost-Benefit Comparison
A comprehensive evaluation of the novel compound RU-0415529 is currently not feasible due to the absence of publicly available data. Extensive searches for "this compound" have yielded no specific information regarding its chemical identity, industrial applications, mechanism of action, or any associated experimental data.
The designation "this compound" does not correspond to any known commercially available or academically studied compound in the public domain. It is possible that this identifier represents an internal research code, a compound that has not yet been disclosed in publications or patents, or a typographical error.
Without foundational information on this compound, a cost-benefit analysis, including comparison with alternative industrial agents, cannot be conducted. The core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—are contingent on the availability of primary or secondary research data, which is currently lacking for this specific compound.
General Framework for Cost-Benefit Analysis of Novel Industrial Compounds
While a specific analysis of this compound is not possible, a general framework for evaluating novel compounds in industrial settings can be outlined. This framework typically involves a multi-faceted assessment of economic, performance, and safety metrics in comparison to existing technologies or substances.
Key Comparison Metrics:
| Category | Metric | Description |
| Performance | Efficacy / Yield | The efficiency of the compound in the desired industrial process (e.g., catalytic activity, product yield). |
| Purity of Product | The level of purity of the final product obtained using the compound. | |
| Reaction Time | The time required to complete the industrial process. | |
| Stability / Shelf-life | The chemical and physical stability of the compound under storage and process conditions. | |
| Cost | Raw Material Cost | The purchase price of the novel compound and any necessary precursors. |
| Operational Cost | Costs associated with the process, including energy consumption, equipment usage, and labor. | |
| Waste Disposal Cost | The expense of treating and disposing of any hazardous byproducts or waste streams. | |
| Capital Expenditure | The cost of any new or modified equipment required to use the compound. | |
| Safety & Environment | Toxicity | The inherent toxicity of the compound to workers and the environment. |
| Environmental Impact | The potential for pollution and the biodegradability of the compound and its byproducts. | |
| Regulatory Compliance | The costs and challenges associated with meeting regulatory standards for use and disposal. |
Hypothetical Experimental Workflow for a Novel Catalyst
To assess a new industrial catalyst, a series of experiments would be necessary. The following diagram illustrates a generalized workflow for such an evaluation.
Conclusion
The request for a cost-benefit analysis of this compound in industrial processes cannot be fulfilled at this time due to the lack of available information on this specific compound. The provided frameworks and diagrams serve as a general guide for how such an analysis would be structured if and when data on this compound or a similar novel compound becomes publicly accessible. For a meaningful comparison, detailed experimental data on performance, cost, and safety would be required. Researchers and professionals interested in this area are encouraged to monitor scientific literature and patent databases for the potential future disclosure of compounds with this or similar designations.
A Comparative Guide to the Reproducibility of Experimental Results Using Dichlorotris(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is a cornerstone catalyst in organic synthesis and a scaffold for the development of novel therapeutics. Its efficacy in a range of chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions, is well-documented.[1] Furthermore, derivatives of this complex have shown promise as anticancer agents. This guide provides a comparative analysis of the experimental reproducibility using RuCl2(PPh3)3 against alternative systems, supported by quantitative data and detailed experimental protocols.
Catalytic Applications: A Quantitative Comparison
The performance of RuCl2(PPh3)3 as a catalyst is often benchmarked against its derivatives where the phosphine (B1218219) ligands are modified, or against catalysts based on other transition metals. The choice of catalyst can significantly impact reaction efficiency, selectivity, and turnover numbers.
Hydrogenation of Ketones
Transfer hydrogenation of ketones to secondary alcohols is a key reaction catalyzed by ruthenium complexes. The data below compares the performance of RuCl2(PPh3)3-derived catalysts in the hydrogenation of acetophenone.
| Catalyst/System | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) | Conditions | Reference |
| RuCl2(PPh3)3 | Acetophenone | 1-Phenylethanol | High | - | - | 2-propanol, base | [2] |
| [RuCl2(PPh3)(PNN')] | Acetophenone | 1-Phenylethanol | >95 | up to 5000 | up to 250,000 | 2-propanol, (CH3)2CHONa, 82°C | [3] |
| [(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole | Acetophenone | 1-Phenylethanol | 92 | - | - | 2-propanol, Cs2CO3, 130°C, 12h | [4] |
| Chiral half-sandwich Ru-complex | Acetophenone | 1-Phenylethanol | 93 | - | - | 2-propanol, 12h | [5] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time
Oxidation of Alcohols
The oxidation of secondary alcohols to ketones is another important transformation catalyzed by RuCl2(PPh3)3. The efficiency of this reaction is often dependent on the choice of oxidant and reaction conditions.
| Catalyst | Substrate | Oxidant | Product | Yield (%) | TOF (h⁻¹) | Conditions | Reference |
| RuCl2(PPh3)3 | 1-Phenylethanol | Acetone/K2CO3 | Acetophenone | - | - | Reflux, 1-2h | |
| RuCl2(PPh3)3 | Cyclohexanol | N-methylmorpholine N-oxide | Cyclohexanone | - | - | DMF, 35°C | |
| RuCl2(PPh3)3 | 1-Phenylethanol | N-methylmorpholine N-oxide | Acetophenone | - | - | DMF, 35°C | |
| RuCl2(PPh3)3 | 2-Propanol | N-methylmorpholine N-oxide | Acetone | - | - | DMF, 35°C |
Biological Activity: Anticancer Properties
Ruthenium complexes, including those derived from RuCl2(PPh3)3, are being actively investigated as potential anticancer agents, offering a promising alternative to platinum-based drugs. Their cytotoxicity is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Comparison | Reference |
| trans-P-[RuCl(PPh3)2(pmt)]Cl | HeLa (cervical cancer) | - | More cytotoxic than ligand alone | |
| trans-P-[RuCl(PPh3)2(tmc)]Cl | HeLa (cervical cancer) | - | More cytotoxic than ligand alone | |
| cis-Cl, trans-P-[RuCl2(PPh3)2(btm)] | HeLa (cervical cancer) | - | More cytotoxic than ligand alone | |
| trans-P-[RuCl(PPh3)2(pmt)]Cl | HCC70 (breast cancer) | 75.50 ± 1.16 | Less toxic than paclitaxel | |
| Chiral [RuX(CO)(diphosphine)(phen)]Y | 8505 C (anaplastic thyroid cancer) | 0.04 - 2.8 | (R,R)-Skewphos derivative 14x more cytotoxic than its (S,S) enantiomer | |
| Osmium(II) analogue of Ru(II) complex | A2780 (ovarian cancer) | 0.3 - 0.4 | More active than Cisplatin (IC50 = 1.3 µM) |
Experimental Protocols
Reproducibility in scientific experiments is paramount. Below are detailed protocols for the synthesis of RuCl2(PPh3)3 and a representative catalytic application.
Synthesis of RuCl2(PPh3)3
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O)
-
Triphenylphosphine (B44618) (PPh3)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
Procedure:
-
A solution of RuCl3·xH2O in deoxygenated methanol or ethanol is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
A stoichiometric excess of PPh3 is added to the solution.
-
The mixture is heated to reflux with stirring for approximately 1-2.5 hours, during which a dark brown precipitate of RuCl2(PPh3)3 forms.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The precipitate is washed with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum.
Characterization: The synthesized RuCl2(PPh3)3 can be characterized by:
-
¹H and ³¹P NMR Spectroscopy: To confirm the presence of the triphenylphosphine ligands and the overall structure.
-
FTIR Spectroscopy: To identify characteristic vibrational modes of the complex.
-
Magnetic Susceptibility: To determine the magnetic properties of the ruthenium center.
Transfer Hydrogenation of Acetophenone using a RuCl2(PPh3)3-derived Catalyst
Materials:
-
RuCl2(PPh3)3 or a derivative catalyst
-
Acetophenone
-
2-Propanol (as both solvent and hydrogen source)
-
A base (e.g., (CH3)2CHONa, Cs2CO3, or NaOH)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
The ruthenium catalyst, the ketone substrate, and the base are added to a Schlenk tube under an inert atmosphere.
-
Anhydrous 2-propanol is added as the solvent and hydrogen donor.
-
The reaction mixture is heated to a specified temperature (e.g., 82°C or 130°C) and stirred for a designated time (e.g., 15 minutes to 12 hours).
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 1-phenylethanol, is isolated and purified, typically by column chromatography.
Analysis:
-
The conversion and yield of the product are determined using GC or ¹H NMR spectroscopy.
-
The turnover number (TON) and turnover frequency (TOF) are calculated to quantify the catalyst's activity.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz can help visualize complex chemical processes and experimental designs.
References
Safety Operating Guide
Proper Disposal Procedures for RU-0415529 (Ru-(R,R)-Ms-DENEB)
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of the ruthenium complex RU-0415529, also known as Ru-(R,R)-Ms-DENEB. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a manner that complies with standard laboratory safety practices and environmental regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is critical for its safe handling and disposal.
| Property | Value |
| Chemical Name | Chloro{N-[(1R,2R)-2-[(S)-[2-[[(4-methylphenyl)methoxy]ethyl]amino]-1,2- diphenylethyl]methanesulfonamidato}ruthenium(II) |
| Synonym | Ru-(R,R)-Ms-DENEB |
| CAS Number | 1333981-86-4 |
| Molecular Formula | C₂₅H₂₉ClN₂O₃RuS |
| Molecular Weight | 574.1 g/mol |
| Appearance | Light to dark brown powder |
Experimental Protocols for Disposal
While a specific, universally mandated disposal protocol for this compound is not available, the following step-by-step procedure is based on the known hazards of this compound and general best practices for the disposal of organometallic and ruthenium-containing laboratory waste.
2.1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In case of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
2.2. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the material into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area. If it is safe to do so, contain the spill to prevent it from entering drains or waterways. Contact your institution's Environmental Health and Safety (EHS) department for immediate assistance with cleanup and disposal.
2.3. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed and approved waste disposal facility. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Container Inspection: Ensure the container holding the this compound waste is in good condition, securely sealed, and not damaged. If the original container is compromised, carefully transfer the waste to a new, compatible, and clearly labeled container.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound" or "Ru-(R,R)-Ms-DENEB" and the CAS number "1333981-86-4".
-
Segregation: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. Segregate it from incompatible materials, particularly strong oxidizing agents.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will provide specific guidance based on local, state, and federal regulations.
-
Waste Manifest: Prepare a chemical waste manifest, accurately documenting the contents and quantity of the waste, as required by your institution and waste disposal vendor.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound. Caption: Disposal workflow for this compound.
Personal protective equipment for handling RU-0415529
Essential Safety Protocols for Handling RU-0415529
Disclaimer: This document provides guidance on the safe handling of the research chemical this compound. Since a specific Safety Data Sheet (SDS) is not publicly available for this compound, these recommendations are based on general best practices for handling novel chemical entities with unknown toxicological properties. All laboratory personnel must adhere to a comprehensive Chemical Hygiene Plan and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.
Pre-Handling Preparations: A Foundation for Safety
Before any experimental work involving this compound begins, a thorough risk assessment is mandatory. This involves reviewing all available information about the compound, even if limited, and assuming it to be a potent and hazardous substance.
Key Preparatory Steps:
-
Obtain Approval: All work with this compound must be approved by the Principal Investigator.[1]
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to contain any potential contamination.[2]
-
Assemble Safety Equipment: Ensure that all necessary personal protective equipment (PPE) and emergency supplies are readily available and in good condition.
-
Review Emergency Procedures: All personnel must be familiar with the laboratory's emergency procedures, including spill cleanup and exposure protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when the hazards of a substance are not fully characterized. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles with Side Shields or a Face Shield | Must provide a complete seal around the eyes to protect against splashes and aerosols.[3][4] |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately if contamination is suspected. Inspect gloves for any signs of degradation or puncture before use.[2][4] |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.[3] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet; sandals and other open-toed footwear are strictly prohibited.[3] |
| Respiratory | As needed, based on risk assessment | If there is a risk of aerosolization and the work cannot be contained within a fume hood, a NIOSH-approved respirator may be necessary.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk at every stage of the experimental process.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Store the compound in a clearly labeled, sealed container in a designated and secure location, away from incompatible materials.[3]
-
-
Weighing and Preparation of Solutions:
-
All weighing of powdered this compound must be conducted within a chemical fume hood to prevent inhalation of airborne particles.[1]
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When preparing solutions, add solvents slowly to the solid to minimize splashing.
-
-
Experimental Use:
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Protocol:
-
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
The choice of decontaminating solution will depend on the chemical properties of this compound. Consult with your EHS department for appropriate decontamination agents.
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[2]
Waste Disposal:
-
All solid and liquid waste contaminated with this compound must be collected in clearly labeled, sealed, and chemically resistant waste containers.
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures: Be Prepared
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
For large spills, contact your institution's EHS department immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical and interconnected nature of the safety protocols for handling this compound.
Caption: Hierarchy of safety controls for handling novel research chemicals.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
